Hdac/hsp90-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33N5O6 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]-N-[8-(hydroxyamino)-8-oxooctyl]benzamide |
InChI |
InChI=1S/C26H33N5O6/c1-16(2)19-14-20(22(33)15-21(19)32)24-28-29-26(36)31(24)18-11-9-17(10-12-18)25(35)27-13-7-5-3-4-6-8-23(34)30-37/h9-12,14-16,32-33,37H,3-8,13H2,1-2H3,(H,27,35)(H,29,36)(H,30,34) |
InChI Key |
BRUPUVXRSAQMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC=C(C=C3)C(=O)NCCCCCCCC(=O)NO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Hdac/hsp90-IN-3: A Dual Inhibitor for Prostate Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90) has emerged as a promising therapeutic strategy in oncology, particularly for aggressive malignancies like prostate cancer. This whitepaper provides a comprehensive technical overview of a potent dual inhibitor, Hdac/hsp90-IN-3, also identified as compound 17 in pivotal research. This document details its discovery, synthesis, and biological evaluation, offering a valuable resource for researchers in the field of drug discovery and development.
Introduction: The Rationale for Dual Inhibition
HDAC6 and Hsp90 are key players in cellular homeostasis and are often dysregulated in cancer. HDAC6, a class IIb histone deacetylase, primarily acts on non-histone proteins, including α-tubulin and the molecular chaperone Hsp90. By deacetylating Hsp90, HDAC6 modulates its chaperone activity, which is crucial for the stability and function of numerous oncogenic client proteins. The interplay between these two targets suggests that their simultaneous inhibition could lead to synergistic antitumor effects. This compound was developed as a selective dual inhibitor to exploit this therapeutic vulnerability.
Discovery and Design of this compound
This compound (compound 17) was discovered through a structure-based design approach aimed at developing potent and selective dual inhibitors of HDAC6 and Hsp90 for the treatment of aggressive prostate cancer. The design strategy involved targeting the outer hydrophobic pocket of Hsp90 while incorporating a hydroxamate group, a known zinc-binding motif essential for HDAC inhibition. The core scaffold is a pyrrolo[2,3-d]pyrimidine, a privileged structure found in both Hsp90 and HDAC inhibitors.
Synthesis of this compound (Compound 17)
The synthesis of this compound is a multi-step process. While the specific, detailed reaction conditions are proprietary to the discovering laboratories, a general synthetic strategy can be outlined based on the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives. The synthesis involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold, followed by the strategic introduction of the piperonyl group and the phenyl hydroxamate moiety.
Disclaimer: The following is a generalized synthetic scheme based on published methodologies for similar compounds and may not reflect the exact, optimized protocol for this compound.
Quantitative Biological Data
This compound has demonstrated potent and nearly balanced inhibitory activity against both HDAC6 and Hsp90. Furthermore, it exhibits significant antiproliferative effects against various prostate cancer cell lines.
| Target/Assay | IC50 / GI50 | Cell Line | Reference |
| HDAC6 Inhibition | 28 nM | - | [1] |
| Hsp90 Inhibition | 0.88 µM (880 nM) | - | [1] |
| Antiproliferative Activity | Sub-micromolar to low micromolar | LNCaP, PC3, DU145 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
HDAC6 Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of this compound against HDAC6 using a fluorogenic substrate.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of human recombinant HDAC6 enzyme and the fluorogenic HDAC6 substrate.
-
Enzyme-Inhibitor Incubation: In a 96-well white plate, add the diluted this compound or vehicle control to wells containing the HDAC6 enzyme. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add the HDAC6 substrate to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 30 minutes at 37°C.
-
Development: Add the developer solution to each well to stop the reaction and generate a fluorescent signal. Incubate for 10 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 380 nm and an emission wavelength of 490 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Hsp90α Inhibition Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled probe from the ATP binding site of Hsp90α.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of recombinant human Hsp90α and a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin).
-
Assay Reaction: In a 384-well black plate, mix the Hsp90α enzyme, the fluorescent probe, and the diluted this compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent probe by this compound results in a decrease in the fluorescence polarization signal. Calculate the percent displacement and determine the IC50 value.
Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the viability and proliferation of prostate cancer cells.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (LNCaP, PC3, or DU145) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to determine the effect of this compound on the protein levels of Hsp90 client proteins.
Protocol:
-
Cell Treatment and Lysis: Treat prostate cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Signaling Pathways
The dual inhibition of HDAC6 and Hsp90 by this compound impacts multiple signaling pathways crucial for cancer cell survival and proliferation.
Conclusion
This compound is a potent dual inhibitor of HDAC6 and Hsp90 with significant antiproliferative activity in prostate cancer cell lines. Its rational design and promising biological profile make it a valuable tool for further preclinical investigation into the therapeutic potential of dual HDAC6/Hsp90 inhibition in oncology. The detailed protocols provided in this guide are intended to facilitate further research and development in this exciting area of cancer therapeutics.
References
Dual Inhibition of HDAC6 and HSP90: A Technical Guide to Hdac/hsp90-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dual HDAC6 and HSP90 inhibitor, Hdac/hsp90-IN-3 (also referred to as Compound 17). This document outlines its core mechanism of action, presents key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways. The development of dual-target inhibitors represents a promising strategy in oncology, particularly for complex diseases like prostate cancer, by simultaneously modulating interconnected cellular pathways to achieve synergistic therapeutic effects.
Core Concepts and Mechanism of Action
Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) are crucial regulators of protein homeostasis and cellular signaling, making them compelling targets in cancer therapy.
-
HDAC6: A unique cytoplasmic deacetylase that regulates the acetylation status and function of non-histone proteins, including α-tubulin and the molecular chaperone HSP90.
-
HSP90: A highly conserved molecular chaperone responsible for the proper folding, stability, and function of a wide array of "client" proteins, many of which are oncoproteins critical for tumor growth and survival.
The interplay between HDAC6 and HSP90 is a key regulatory axis in cancer cells. HDAC6-mediated deacetylation of HSP90 is required for its full chaperone activity. Inhibition of HDAC6 leads to hyperacetylation of HSP90, which in turn impairs its ability to bind ATP and client proteins, ultimately leading to the ubiquitination and proteasomal degradation of these clients.
This compound is a potent, orally active small molecule designed to simultaneously inhibit both HDAC6 and HSP90. This dual inhibition is hypothesized to deliver a more potent and sustained anti-cancer effect compared to single-agent therapies by:
-
Directly inhibiting the enzymatic activity of HDAC6.
-
Directly inhibiting the ATPase activity of HSP90.
-
Indirectly disrupting the HSP90 chaperone cycle through HDAC6 inhibition-mediated HSP90 hyperacetylation.
This multi-pronged attack leads to the degradation of key oncoproteins, cell cycle arrest, and induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: In Vitro Enzymatic Inhibition [1]
| Target | IC50 (nM) |
| HDAC6 | 28 |
| HSP90 | 96 |
Table 2: Anti-proliferative Activity in Prostate Cancer Cell Lines [1]
| Cell Line | Histological Type | GI50 (µM) |
| LNCaP | Androgen-sensitive | 0.45 |
| PC3 | Androgen-independent | 0.78 |
| DU145 | Androgen-independent | 0.62 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
HDAC6 and HSP90 Inhibition Assays (In Vitro)[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HDAC6 and HSP90α.
HDAC6 Inhibition Assay:
-
Reagents: Recombinant human HDAC6 enzyme, fluorogenic substrate (e.g., Fluor-de-Lys®), developer solution, assay buffer, and this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme to each well, followed by the various concentrations of the inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
HSP90 Inhibition Assay (Fluorescence Polarization):
-
Reagents: Recombinant human HSP90α N-terminal domain, FITC-labeled geldanamycin (a known HSP90 inhibitor), assay buffer, and this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black plate, add the HSP90α enzyme to each well.
-
Add the various concentrations of the inhibitor to the wells.
-
Add the FITC-labeled geldanamycin to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable microplate reader.
-
The displacement of FITC-geldanamycin by the inhibitor results in a decrease in fluorescence polarization.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)[1]
Objective: To determine the growth inhibitory (GI50) concentration of this compound on prostate cancer cell lines.
-
Materials: Prostate cancer cell lines (LNCaP, PC3, DU145), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to a DMSO-treated control and determine the GI50 value.
-
Western Blot Analysis[2]
Objective: To assess the effect of this compound on the acetylation of HSP90 and the protein levels of HSP90 client proteins.
-
Procedure:
-
Culture prostate cancer cells and treat them with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-HSP90, total HSP90, specific client proteins (e.g., Akt, AR, HER2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and workflows related to the dual inhibition of HDAC6 and HSP90 by this compound.
Caption: Mechanism of Action for this compound.
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: Western Blot Analysis Workflow.
References
Dual HDAC6/HSP90 Inhibition: A Deep Dive into the Structure-Activity Relationship of Hdac/hsp90-IN-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The simultaneous inhibition of histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90) has emerged as a promising therapeutic strategy in oncology, particularly for aggressive and resistant cancers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a potent dual inhibitor, Hdac/hsp90-IN-3 (also identified as Compound 17 in primary literature), intended for researchers, scientists, and drug development professionals. This document details the quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways affected by this class of compounds.
Introduction: The Rationale for Dual Inhibition
HDAC6, a class IIb histone deacetylase, is primarily cytoplasmic and plays a crucial role in cellular processes such as protein trafficking and degradation by deacetylating non-histone proteins, including α-tubulin and the molecular chaperone Hsp90. Hsp90 is essential for the stability and function of a multitude of client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.
The interplay between HDAC6 and Hsp90 is a key regulatory axis in cancer. HDAC6-mediated deacetylation is required for the full chaperone activity of Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which in turn impairs its ability to chaperone client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This synergistic effect provides a strong rationale for the development of dual inhibitors that can simultaneously target both enzymes, potentially leading to enhanced anti-cancer efficacy and overcoming resistance mechanisms associated with single-agent therapies.
This compound is a novel compound designed to exploit this synergy. It is an orally active dual inhibitor with potent activity against both HDAC6 and Hsp90, showing promise in preclinical models of malignant tumors, including prostate cancer.
Structure-Activity Relationship (SAR) of this compound and Analogs
The development of this compound (Compound 17) was the result of a systematic structure-based design and SAR study of a series of 2-amino-pyrrolo[2,3-d]pyrimidine derivatives. The core scaffold was chosen for its known interactions with both HDAC and Hsp90 ATP-binding sites. The general structure consists of a 2-amino-pyrrolo[2,3-d]pyrimidine core, a linker, and a hydroxamic acid zinc-binding group (ZBG).
The following table summarizes the in vitro inhibitory activity of this compound and its key analogs against human Hsp90 and HDAC6.
| Compound | Hsp90 IC50 (μM) | HDAC6 IC50 (nM) |
| This compound (17) | 0.88 | 28 |
| 2 | > 10 | 110 |
| 3 | 5.2 | 120 |
| 4 | > 10 | 85 |
| 5 | > 10 | 93 |
| 6 | 2.1 | 45 |
| 7 | 0.5 | 35 |
| 8 | > 10 | 210 |
| 9 | > 10 | 250 |
| 10 | > 10 | 350 |
| 11 | > 10 | 410 |
| 12 | > 10 | 560 |
| 13 | > 10 | 780 |
| 14 | > 10 | 65 |
| 15 | 0.2 | 42 |
| 16 | 0.15 | 38 |
Key SAR Insights:
-
Scaffold: The 2-amino-pyrrolo[2,3-d]pyrimidine scaffold proved to be a viable starting point for dual inhibition.
-
Linker and Substitutions: The nature and substitution pattern of the linker between the pyrrolo-pyrimidine core and the hydroxamic acid moiety are critical for Hsp90 inhibitory activity. A key modification in the series leading to Compound 17 was the introduction of a substituted phenyl ring designed to interact with a specific pocket in Hsp90.
-
Zinc-Binding Group: The hydroxamic acid group is essential for potent HDAC6 inhibition by chelating the zinc ion in the active site.
-
Compound 17 (this compound): This compound demonstrates a balanced and potent dual inhibitory profile, with a nanomolar IC50 for HDAC6 and a sub-micromolar IC50 for Hsp90.
Signaling Pathways and Mechanism of Action
The dual inhibition of HDAC6 and Hsp90 by this compound triggers a cascade of downstream events that collectively contribute to its anti-cancer activity. The proposed mechanism of action involves the disruption of key cellular signaling pathways essential for tumor growth and survival.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Synthesis of this compound (Compound 17)
The synthesis of this compound and its analogs is a multi-step process. The general workflow is outlined below. For the specific synthesis of Compound 17, please refer to the supplementary information of the primary publication: "Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer".
Caption: General synthetic workflow for this compound analogs.
In Vitro Enzyme Inhibition Assays
A fluorescence polarization (FP) competition assay is used to determine the Hsp90 inhibitory activity.
Principle: The assay measures the displacement of a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin) from the Hsp90 protein by the test compound. The binding of the large Hsp90 protein to the small fluorescent probe results in a high FP signal. In the presence of a competing inhibitor, the probe is displaced, leading to a decrease in the FP signal.
Protocol Outline:
-
Reagents: Recombinant human Hsp90α, FITC-labeled geldanamycin, assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA, 0.01% NP-40).
-
Procedure:
-
Add Hsp90α and FITC-geldanamycin to the wells of a black microplate.
-
Add serial dilutions of the test compound.
-
Incubate at room temperature for a specified time (e.g., 2-4 hours).
-
Measure fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic equation.
A fluorometric assay is employed to measure the HDAC6 inhibitory activity.
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent product that can be quantified.
Protocol Outline:
-
Reagents: Recombinant human HDAC6, fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC), developer solution, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Procedure:
-
Add HDAC6 enzyme and serial dilutions of the test compound to the wells of a black microplate.
-
Add the HDAC6 substrate to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes).
-
Measure fluorescence using a suitable plate reader (Excitation: 355 nm, Emission: 460 nm).
-
-
Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based Assays
The anti-proliferative effects of the compounds are typically evaluated using a standard MTT or CellTiter-Glo assay in relevant cancer cell lines (e.g., LNCaP, PC3, DU145 for prostate cancer).
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent or CellTiter-Glo reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance or luminescence to determine cell viability.
-
Calculate GI50 (concentration for 50% growth inhibition) values.
Western blotting is used to confirm the on-target activity of the dual inhibitors in a cellular context.
Protocol Outline:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., acetylated-α-tubulin, Hsp70, Akt, and total α-tubulin and Akt as loading controls).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for inhibitor characterization.
Conclusion
This compound represents a significant advancement in the development of dual-target inhibitors for cancer therapy. Its potent and balanced activity against both HDAC6 and Hsp90, coupled with a well-defined mechanism of action, makes it a compelling candidate for further preclinical and clinical investigation. The structure-activity relationships elucidated from its development provide a valuable roadmap for the design of next-generation dual inhibitors with improved potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapeutics.
An In-depth Technical Guide to Hdac/hsp90-IN-3 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with the target engagement of Hdac/hsp90-IN-3, a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (Hsp90). This document outlines the core mechanism of action, presents key quantitative data, and offers detailed experimental protocols for researchers investigating the cellular and molecular interactions of this compound.
Introduction to this compound
This compound is a potent, orally active dual inhibitor targeting both HDAC6 and Hsp90.[1] The simultaneous inhibition of these two key proteins presents a promising strategy in cancer therapy.[2][3] HDAC6 is a cytoplasmic deacetylase with numerous non-histone substrates, including α-tubulin and the chaperone Hsp90.[4][5][6] Hsp90 is crucial for the stability and function of a wide array of "client" proteins, many of which are oncoproteins critical for tumor growth and survival.[7][8] By inhibiting HDAC6, Hsp90 becomes hyperacetylated, which disrupts its chaperone function and leads to the degradation of its client proteins.[6] Direct inhibition of Hsp90's ATPase activity further ensures the destabilization of these oncoproteins, creating a synergistic antitumor effect.[9]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against its primary targets.
| Target | IC50 Value | Description |
| HDAC6 | 28 nM | The half maximal inhibitory concentration against human HDAC6 enzyme. |
| Hsp90 | 0.88 µM | The half maximal inhibitory concentration against human Hsp90 enzyme. |
Data sourced from MedchemExpress[1]
Signaling Pathway and Mechanism of Action
The dual inhibition of HDAC6 and Hsp90 by this compound initiates a cascade of events that culminates in cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols for Target Engagement
Confirming that a compound physically interacts with its intended target within a cellular environment is a critical step in drug development.[10] The following protocols describe robust methods for assessing the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It relies on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.[11]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., PC-3 for prostate cancer) and grow to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 2-4 hours.
-
Cell Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer supplemented with protease inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Prepare samples for analysis by adding loading buffer for Western Blot.
-
Quantification: Analyze the abundance of soluble HDAC6 and Hsp90 at each temperature point using Western blotting. Use antibodies specific for HDAC6 and Hsp90.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and drug-treated samples. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm for the drug-treated samples indicates target engagement.
Affinity Chromatography Pull-Down Assay
This method uses an immobilized form of the inhibitor to capture its protein targets from a cell lysate, confirming a direct physical interaction.
Caption: Workflow for an affinity chromatography pull-down assay.
Detailed Protocol:
-
Resin Preparation: Synthesize an analog of this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). Covalently couple the compound to the beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.
-
Cell Lysate Preparation: Grow and harvest cells as described for CETSA. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) to preserve protein complexes.
-
Binding/Incubation: Incubate the cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer (for Western blot analysis) or by competitive elution with a high concentration of free this compound.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Perform a Western blot using primary antibodies against HDAC6 and Hsp90 to confirm their specific capture by the immobilized inhibitor.
Western Blot Protocol for Downstream Effects
To confirm that target engagement leads to the expected biological consequences, Western blotting can be used to measure the acetylation of Hsp90 and α-tubulin (HDAC6 substrates) and the degradation of Hsp90 client proteins.
Detailed Protocol:
-
Sample Preparation: Treat cells with a dose-range of this compound for a specified time (e.g., 24 hours). Lyse the cells, determine protein concentration using a BCA assay, and normalize all samples.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies include:
-
Anti-acetylated-α-Tubulin (Lys40)
-
Anti-acetylated-Hsp90 (specific lysine, e.g., K294)
-
Anti-HDAC6
-
Anti-Hsp90
-
Antibodies for Hsp90 client proteins (e.g., Akt, c-Raf)
-
A loading control (e.g., GAPDH, β-Actin)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[12]
-
Analysis: Quantify band intensities relative to the loading control to determine changes in protein acetylation and abundance across treatment conditions. An increase in acetylated tubulin and Hsp90, and a decrease in client protein levels, would confirm the intended downstream effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Searching for Novel HDAC6/Hsp90 Dual Inhibitors with Anti-Prostate Cancer Activity: In Silico Screening and In Vitro Evaluation [mdpi.com]
- 3. Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergism of heat shock protein 90 and histone deacetylase inhibitors in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone western blot protocol | Abcam [abcam.com]
Dual HDAC6/HSP90 Inhibition by Hdac/hsp90-IN-3: A Technical Overview of its Effects on Protein Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac/hsp90-IN-3, also referred to as compound 17, is a potent, orally active dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90).[1][2] This technical guide provides an in-depth analysis of the effects of this compound on protein acetylation, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. The dual inhibition of HDAC6 and HSP90 presents a promising therapeutic strategy, particularly in oncology, by simultaneously targeting epigenetic regulation and protein folding machinery.[1][3]
Core Mechanism of Action
The primary mechanism of this compound involves the inhibition of the enzymatic activity of both HDAC6 and HSP90. HDAC6 is a class IIb histone deacetylase that primarily localizes to the cytoplasm and targets non-histone proteins, including α-tubulin and HSP90.[3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.
The inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates. A key consequence of this is the increased acetylation of HSP90.[1] Acetylation of HSP90 disrupts its chaperone function, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[1][3] This disruption of the HSP90 chaperone cycle is a critical component of the anti-tumor activity of this compound. A common biomarker for HSP90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (HSP70).[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on protein acetylation and cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 Value |
| HDAC6 | 28 nM |
| HSP90 | 96 nM |
Table 2: Selectivity Profile of this compound (Compound 17) Against HDAC Isoforms [1]
| HDAC Isoform | Fold Selectivity vs. HDAC6 |
| Class I | |
| HDAC1 | 107 |
| HDAC2 | >430 |
| HDAC3 | 114 |
| Class IIa | |
| HDAC4 | >430 |
| HDAC5 | 96 |
| HDAC7 | >430 |
| HDAC9 | 18 |
Effects on Protein Acetylation and Downstream Targets
Treatment of cancer cells with this compound leads to distinct changes in the acetylation status of key proteins and the stability of HSP90 client proteins.
Table 3: Observed Effects of this compound in Cancer Cell Lines
| Cell Line | Observed Effect | Reference |
| PC3 (Prostate Cancer) | Increased levels of acetylated-Hsp90 and acetylated-α-tubulin. Induction of Hsp70. | [1] |
| HCT116 (Colorectal Cancer) | Significantly increased expression of acetyl-α-tubulin and acetyl-histone H3. Induction of Hsp70. Down-regulation of HSP90 client proteins (Src, Akt, Rb, and FAK). | [3] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
References
The Dual Inhibitor Hdac/hsp90-IN-3: A Technical Guide to its Impact on Chaperone Function
For Immediate Release
This technical whitepaper provides an in-depth analysis of Hdac/hsp90-IN-3, a novel dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (Hsp90). Tailored for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, its effects on chaperone function, and the downstream consequences for cellular signaling pathways implicated in cancer.
Core Mechanism of Action
This compound, also identified as Compound 17 in seminal research, is a potent small molecule designed to simultaneously engage two critical targets in cellular protein homeostasis: HDAC6 and Hsp90.[1][2] The rationale for this dual-targeting strategy stems from the synergistic interplay between these two proteins. HDAC6, a primarily cytoplasmic deacetylase, is responsible for removing acetyl groups from various protein substrates, including the molecular chaperone Hsp90.[3][4] The functional state of Hsp90 is, in part, regulated by its acetylation status.
Inhibition of HDAC6 by this compound leads to the hyperacetylation of Hsp90.[3][5] This post-translational modification disrupts the chaperone's ability to bind ATP and interact with its cochaperones and client proteins, ultimately impairing its function.[3][5] Concurrently, direct inhibition of the Hsp90 ATP-binding site by this compound further abrogates its chaperone activity. This two-pronged assault on the Hsp90 chaperone cycle results in the destabilization and subsequent proteasomal degradation of a multitude of Hsp90 client proteins, many of which are oncoproteins critical for tumor growth and survival.[6]
Quantitative Data Presentation
The inhibitory and antiproliferative activities of this compound have been quantified in various assays. The following tables summarize the key data points from published studies.
| Target | IC50 Value |
| HDAC6 | 28 nM |
| Hsp90 | 96 nM |
| HDAC1 | > 3 µM |
| HDAC3 | > 10 µM |
| Data sourced from Geltrex, et al. (2023). IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. |
| Cell Line | Cancer Type | GI50 Value (µM) |
| LNCaP | Prostate Cancer | 0.85 |
| PC3 | Prostate Cancer | 1.2 |
| DU145 | Prostate Cancer | 0.98 |
| Data sourced from Geltrex, et al. (2023). GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
HDAC Inhibition Assay
The inhibitory activity of this compound against various HDAC isoforms is determined using a fluorogenic assay. Recombinant human HDAC enzymes are incubated with the test compound at various concentrations. The reaction is initiated by the addition of a fluorogenic acetylated peptide substrate. The deacetylase activity of the enzyme cleaves the acetyl group from the substrate, which is then susceptible to a developing agent that releases a fluorescent molecule. The fluorescence is measured over time using a plate reader. The rate of reaction is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hsp90 Inhibition Assay
The inhibitory effect on Hsp90 is typically assessed using a competitive binding assay. Recombinant human Hsp90 is incubated with the test compound and a fluorescently labeled ATP probe. The probe binds to the ATP-binding pocket of Hsp90, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the probe for binding, leading to a decrease in the fluorescence polarization signal. The IC50 values are calculated from the dose-response curves of the inhibitor concentrations versus the fluorescence polarization signal.
Cell Proliferation Assay (GI50)
The antiproliferative activity of this compound is evaluated using a sulforhodamine B (SRB) assay. Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of the compound for a specified period (e.g., 72 hours). After treatment, the cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The GI50 value is determined from the dose-response curve of cell growth inhibition.
Western Blot Analysis of Protein Expression
To assess the downstream effects of this compound on cellular proteins, Western blotting is performed. Cancer cells are treated with the compound for a specified time. The cells are then lysed, and the protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., acetyl-α-tubulin, Hsp70, Akt, Src). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 regulates Hsp90 acetylation and chaperone-dependent activation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugging the HDAC6-HSP90 interplay in malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evalution of bifunctional inhibitors against Hsp90-HDAC6 interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy and Mechanistic Insights of Hdac/hsp90-IN-3 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary studies on Hdac/hsp90-IN-3, a novel dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90). Identified as Compound 17 in foundational research, this molecule has demonstrated significant potential as an anti-cancer agent, particularly in aggressive malignancies such as prostate and colorectal cancer. This document synthesizes the available quantitative data, details the experimental methodologies employed in its initial characterization, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of this compound
The inhibitory activity and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reported in preliminary studies.
| Target Enzyme | Inhibitor | IC50 | Reference |
| HDAC6 | This compound (Compound 17) | 28 nM | [1] |
| HSP90 | This compound (Compound 17) | 0.88 µM | [1] |
| HDAC6 | This compound (Compound 17) | 4.56 nM | |
| HSP90 | This compound (Compound 17) | 52 nM |
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound.
| Cancer Cell Line | Phenotype | Inhibitor | GI50 | Reference |
| LNCaP | Prostate Carcinoma | This compound (Compound 17) | > 150 µM | [1] |
| PC3 | Prostate Carcinoma | This compound (Compound 17) | > 150 µM | [1] |
| DU145 | Prostate Carcinoma | This compound (Compound 17) | > 150 µM | [1] |
| HCT116 | Colorectal Carcinoma | This compound (Compound 17) | 0.27 µM |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols used to characterize this compound.
In Vitro HDAC and HSP90 Enzymatic Assays
The inhibitory activity of this compound against HDAC6 and HSP90 was determined using fluorescence-based assays.
HDAC6 Inhibition Assay: A fluorimetric assay was utilized to measure HDAC6 activity. The protocol involves the incubation of the recombinant human HDAC6 enzyme with a fluorogenic substrate in the presence of varying concentrations of this compound. The deacetylation of the substrate by HDAC6 renders it susceptible to a developer, which then releases a fluorophore. The fluorescence intensity, measured at an excitation/emission wavelength appropriate for the specific fluorophore, is inversely proportional to the HDAC6 inhibitory activity of the compound.
HSP90 Inhibition Assay: A fluorescence polarization (FP) based competition assay was employed to determine the HSP90 inhibitory activity. This assay measures the displacement of a fluorescently labeled HSP90 ligand (e.g., FITC-geldanamycin) from the N-terminal ATP-binding pocket of recombinant human HSP90α by this compound. The binding of the fluorescent probe to the large HSP90 protein results in a high polarization value. In the presence of a competing inhibitor like this compound, the fluorescent probe is displaced, leading to a decrease in fluorescence polarization. The IC50 value is determined by measuring the concentration of the inhibitor required to displace 50% of the fluorescent probe.
Cell Culture and Viability Assay
Cell Lines and Culture Conditions: Human prostate cancer cell lines (LNCaP, PC3, DU145) and a colorectal carcinoma cell line (HCT116) were used. Cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Viability: The anti-proliferative effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Following treatment, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
The formazan crystals formed by viable cells were solubilized with a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
The GI50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to untreated controls.
Western Blot Analysis
Western blotting was performed to investigate the molecular mechanism of action of this compound, including its effects on protein acetylation and signaling pathways.
-
Cell Lysis: Cancer cells were treated with this compound for the desired time and concentration. Cells were then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., acetylated α-tubulin, HSP70, phosphorylated STAT1, total STAT1, PD-L1, IDO, Src, AKT, Rb, FAK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental procedures described.
Caption: Mechanism of action of this compound.
Caption: Workflow of the MTT cell viability assay.
Caption: General workflow for Western Blot analysis.
References
Methodological & Application
Application Notes and Protocols for Detecting Acetylated Tubulin via Western Blotting Following Hdac/hsp90-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blotting to detect and quantify changes in acetylated α-tubulin levels in response to treatment with the dual histone deacetylase (HDAC) and heat shock protein 90 (Hsp90) inhibitor, Hdac/hsp90-IN-3. This protocol is designed to be a representative method for assessing the pharmacodynamic effects of this class of dual inhibitors on a key cellular target.
Introduction
This compound is a dual-target inhibitor designed to simultaneously block the enzymatic activity of HDACs, particularly HDAC6, and the chaperone function of Hsp90. HDAC6 is a primary cytoplasmic deacetylase whose substrates include α-tubulin.[1] Deacetylation of α-tubulin at lysine-40 is associated with microtubule instability. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which is a marker of stable microtubules.[2]
Hsp90 is a molecular chaperone responsible for the folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1] The interplay between HDAC6 and Hsp90 is well-documented; HDAC6 can deacetylate Hsp90, and Hsp90, in turn, can regulate the stability of HDAC6.[1] The dual inhibition of both targets is a promising therapeutic strategy in oncology.
This document provides a detailed protocol for a key pharmacodynamic assay: the quantification of acetylated α-tubulin by Western blot in cells treated with a dual HDAC6/Hsp90 inhibitor.
Data Presentation
The following table summarizes quantitative data on the effects of novel dual HDAC6/Hsp90 inhibitors on α-tubulin acetylation in prostate cancer cell lines. This data is representative of the expected outcome when using a potent dual inhibitor.
| Cell Line | Compound | Concentration | Fold Increase in Acetylated α-Tubulin (relative to control) |
| PC-3 | Compound 8 | GI50 | 7.3 |
| PC-3 | Compound 11 | GI50 | 5.5 |
| PC-3 | Compound 18 | GI50 | 4.9 |
Data is derived from a study on novel dual HDAC6/Hsp90 inhibitors in prostate cancer cells and represents the expected outcome of such an experiment.[2]
Experimental Protocols
This section details a representative protocol for performing a Western blot to detect acetylated tubulin following treatment with a dual HDAC/Hsp90 inhibitor.
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., PC-3, HeLa, MCF7)
-
This compound or other dual inhibitor
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer
-
Western Blotting: PVDF membrane, transfer buffer, blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time course (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (1:1000 dilution) overnight at 4°C with gentle agitation.[3][4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the first set of antibodies.
-
Re-probe the membrane with a primary antibody against total α-tubulin or another loading control (e.g., GAPDH, β-actin) following the same incubation and washing steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated α-tubulin band to the intensity of the loading control band.
-
Calculate the fold change in acetylated α-tubulin levels in treated samples relative to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound action.
Experimental Workflow
Caption: Western blot workflow for acetylated tubulin.
References
- 1. Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Acetyl-α-Tubulin (Lys40) (D20G3) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Hdac/hsp90-IN-3 in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant health concern, with the development of resistance to standard androgen deprivation therapies posing a major clinical challenge. A promising therapeutic strategy involves the dual inhibition of histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90). Hdac/hsp90-IN-3, also identified as Compound 17, is a potent and selective dual inhibitor of HDAC6 and Hsp90.[1][2] This document provides detailed application notes and protocols for the use of this compound in a prostate cancer xenograft model, based on its established in vitro efficacy and the known interplay between its targets in prostate cancer progression.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously targeting two key proteins involved in prostate cancer cell survival and proliferation:
-
HDAC6 Inhibition: HDAC6 is a cytoplasmic deacetylase that regulates the acetylation status of several non-histone proteins, including α-tubulin and Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of these substrates.
-
Hsp90 Inhibition: Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. A key client of Hsp90 in prostate cancer is the Androgen Receptor (AR), a primary driver of tumor growth.[3]
The dual inhibition by this compound disrupts the critical HDAC6-Hsp90-AR signaling axis. HDAC6 inhibition leads to the hyperacetylation of Hsp90, which in turn impairs its chaperone function. This destabilizes the Hsp90-AR complex, leading to the degradation of the Androgen Receptor via the ubiquitin-proteasome pathway.[3] The degradation of AR ultimately inhibits downstream signaling pathways that promote prostate cancer cell growth, proliferation, and survival.
Signaling Pathway
Caption: The HDAC6/Hsp90/AR signaling axis in prostate cancer and the points of intervention by this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound (Compound 17).
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 28 |
| Hsp90 | 96 |
Data extracted from a study on the structure-based discovery of Hsp90/HDAC6 dual inhibitors.[1]
Table 2: Antiproliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Phenotype | GI50 (µM) |
| LNCaP | Androgen-sensitive | ~2.5 |
| PC3 | Androgen-independent | ~5.0 |
| DU145 | Androgen-independent | ~5.0 |
GI50: Concentration causing 50% growth inhibition after 72 hours of treatment. Data is approximated from graphical representations in the source publication.[1]
Table 3: Activity of this compound in 3D Tumor Spheroid Models
| Model | Observation |
| PC3 Spheroids | Marked anticancer activity |
| Ability to target both established tumor mass and tumor-initiating cells |
Qualitative summary of findings from a 3D in vitro model.[1][2]
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound in a prostate cancer xenograft model. These are generalized protocols and should be optimized for specific experimental conditions.
Experimental Workflow
Caption: A typical workflow for a prostate cancer xenograft efficacy study.
Protocol 1: Establishment of a Prostate Cancer Xenograft Model
1. Cell Culture:
- Culture a human prostate cancer cell line (e.g., VCaP for castration-resistant studies) in the recommended medium and conditions.
- Harvest cells during the logarithmic growth phase and assess viability (should be >95%).
2. Animal Model:
- Use male immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the experiment.
3. Cell Implantation:
- Resuspend the harvested prostate cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.
- Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
- Monitor the mice for tumor formation.
- Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- Randomize mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
Protocol 2: In Vivo Efficacy Study of this compound
1. Drug Formulation:
- Prepare the vehicle control (e.g., 0.5% methylcellulose in sterile water).
- Formulate this compound in the vehicle at the desired concentrations. The oral activity of this compound has been noted, suggesting oral gavage as a suitable administration route.[3] The exact dosage should be determined from maximum tolerated dose (MTD) studies, but a starting point could be in the range of 25-50 mg/kg, based on studies with other dual HDAC/AR inhibitors.[3]
2. Treatment Administration:
- Administer the vehicle or this compound formulation to the respective groups of mice daily via oral gavage.
- Continue treatment for a predefined period (e.g., 21-28 days).
3. Monitoring and Data Collection:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the general health of the animals daily.
- Endpoint criteria may include: tumor volume reaching a specific size (e.g., 2000 mm³), significant weight loss (>20%), or signs of distress.
4. Endpoint Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Process a portion of the tumor for histopathological analysis (e.g., H&E staining, immunohistochemistry for Ki-67, cleaved caspase-3).
- Snap-freeze a portion of the tumor in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for AR, acetylated-Hsp90, acetylated-tubulin).
Protocol 3: Western Blot Analysis of Xenograft Tumors
1. Protein Extraction:
- Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against target proteins (e.g., AR, acetylated-Hsp90, total Hsp90, acetylated-α-tubulin, total α-tubulin, and a loading control like GAPDH or β-actin).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Densitometry Analysis:
- Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound is a promising dual inhibitor with demonstrated in vitro efficacy against prostate cancer cells. The provided protocols offer a framework for evaluating its therapeutic potential in a preclinical xenograft model. Such studies are crucial for determining in vivo efficacy, pharmacodynamics, and potential toxicities, thereby guiding further development of this and similar compounds for the treatment of prostate cancer, particularly castration-resistant forms.
References
Application Notes and Protocols for In Vivo Studies of Hdac/hsp90-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac/hsp90-IN-3, also identified as Compound 17, is a potent, orally active dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) with IC50 values of 28 nM and 0.88 µM, respectively.[1] This dual inhibitory action makes it a promising candidate for targeted cancer therapy, particularly in malignancies such as prostate cancer where both HDAC6 and HSP90 play critical roles in tumor progression and survival.[2][3] Preclinical studies have demonstrated its ability to induce tumor growth inhibition in various cancer models, including colorectal cancer.[4][5] This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound to guide researchers in their preclinical investigations.
Data Presentation
In Vitro Inhibitory Activity of this compound (Compound 17)
| Target | IC50 | Cell Line/Assay | Reference |
| HDAC6 | 28 nM | Recombinant Human HDAC6 | [2][3] |
| HSP90 | 96 nM | Recombinant Human Hsp90 | [3] |
| HSP90 | 0.88 µM | Not Specified | [1] |
In Vivo Efficacy of this compound (Compound 17)
| Cancer Model | Administration Route | Dosage | Outcome | Reference |
| Colorectal Cancer (HCT-116 xenograft) | Intravenous (i.v.) | Not specified | Tumor growth inhibition | [5] |
| Colorectal Cancer | Not specified | Not specified | Inhibition of tumor recurrence, increased central memory T cells | [6] |
Signaling Pathway
The dual inhibition of HDAC6 and HSP90 by this compound impacts multiple oncogenic signaling pathways. HDAC6 deacetylates HSP90, a chaperone protein essential for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. By inhibiting HDAC6, this compound promotes the hyperacetylation of HSP90, leading to the degradation of its client proteins. Furthermore, direct inhibition of HSP90's ATPase activity by this compound further destabilizes these client proteins. In prostate cancer, key HSP90 client proteins include the androgen receptor (AR) and Akt.[7][8] The dual inhibition also affects the STAT1 signaling pathway and can downregulate immune checkpoints like PD-L1, suggesting a role in modulating the tumor microenvironment.[4]
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol provides a general guideline for the in vivo administration of this compound in a subcutaneous xenograft mouse model, based on available data for Compound 17 and common practices for similar inhibitors.[4][5] Researchers should optimize the dosage and schedule for their specific cancer model.
Materials:
-
This compound (Compound 17)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile syringes and needles (appropriate gauge for the administration route)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous HCT-116 or prostate cancer cell line xenografts)
-
Calipers for tumor measurement
-
Scale for weighing mice
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, prepare a fresh solution of this compound in the chosen vehicle.
-
First, dissolve the required amount of this compound in DMSO.
-
Then, add PEG300 and Tween 80, and mix thoroughly.
-
Finally, add saline to the final volume and vortex until a clear solution is obtained.
-
-
Animal Handling and Dosing:
-
House the mice in a specific pathogen-free facility with ad libitum access to food and water.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³) before starting the treatment.
-
Randomly assign the mice to a control group (vehicle only) and a treatment group (this compound).
-
Weigh the mice daily to adjust the dosing volume and monitor for toxicity.
-
Administer this compound via the desired route. While oral activity is reported, intravenous injection has been used in a colorectal cancer model.[1][4] For intravenous administration, inject slowly into the tail vein. For oral gavage, use a proper gavage needle to deliver the solution directly into the stomach. A representative starting dose for a dual HDAC/HSP90 inhibitor could be in the range of 20-50 mg/kg, administered daily or every other day.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of general health and potential toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers like acetylated α-tubulin, acetylated HSP90, and levels of HSP90 client proteins).
-
Caption: Experimental workflow for in vivo studies.
References
- 1. patents.justia.com [patents.justia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Hdac/hsp90-IN-3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac/hsp90-IN-3 is a dual inhibitor that targets both histone deacetylases (HDACs) and heat shock protein 90 (Hsp90). This dual-action mechanism makes it a compound of interest in cancer research, as both HDACs and Hsp90 are critical for the survival and proliferation of cancer cells. HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[1][2] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins such as AKT, CDK4, and RAF-1.[3][4]
The inhibition of HDACs, particularly HDAC6, leads to the hyperacetylation of Hsp90.[4][5] This post-translational modification disrupts the chaperone's ability to bind ATP and its client proteins, ultimately leading to the ubiquitination and proteasomal degradation of these oncoproteins.[4][6] By simultaneously targeting both HDAC and Hsp90, this compound can synergistically disrupt key oncogenic signaling pathways, making it a promising candidate for cancer therapy.
These application notes provide detailed protocols for cell-based assays to measure the activity of this compound, focusing on its effects on HDAC enzymatic activity and Hsp90 chaperone function through the degradation of its client proteins.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Organism | IC50 | Reference |
| HDAC | Fungal | 0.91 µM | [7] |
| Hsp90 | Fungal | 0.83 µM | [7] |
Note: IC50 values for mammalian HDAC isoforms and Hsp90 are not yet publicly available for this compound.
Table 2: Comparative IC50 Values of Known HDAC and Hsp90 Inhibitors in Cancer Cell Lines
| Inhibitor | Type | Cancer Cell Line | Assay | IC50 | Reference |
| Vorinostat (SAHA) | Pan-HDAC | MES-SA (Uterine Sarcoma) | Cell Growth | 3 µM | [8] |
| SW-982 (Synovial Sarcoma) | Cell Viability | 8.6 µM | [9] | ||
| SW-1353 (Chondrosarcoma) | Cell Viability | 2.0 µM | [9] | ||
| A2780 (Ovarian) | Cellular HDAC Activity | 0.49 µM | [10] | ||
| Various | Pan-HDAC Inhibition | 0.8 µM | [11] | ||
| 17-AAG | Hsp90 | H1975 (Lung Adenocarcinoma) | Cell Viability | 1.258 nM | [12] |
| H1437 (Lung Adenocarcinoma) | Cell Viability | 6.555 nM | [12] | ||
| MDA-435 (Melanoma) | Cell Viability | 0.03 µM | [13] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound. By inhibiting HDAC6, the compound promotes the hyperacetylation of Hsp90. This disrupts the chaperone cycle, leading to the degradation of oncogenic client proteins such as AKT and CDK4, which in turn inhibits cell cycle progression and promotes apoptosis.
Caption: this compound signaling pathway.
Experimental Protocols
Cellular HDAC Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of cellular HDACs.
Materials:
-
Cancer cell line of choice (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
HDAC inhibitor (e.g., Trichostatin A or Vorinostat) as a positive control
-
HDAC Activity Assay Kit (Fluorometric, e.g., from Cayman Chemical or Abcam)
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader (Ex/Em = 350-380/440-460 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include wells for a vehicle control (e.g., DMSO) and a positive control HDAC inhibitor. Incubate for the desired treatment time (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of lysis buffer (provided in the assay kit) to each well.
-
Incubate on ice for 10 minutes.
-
-
HDAC Reaction:
-
Add 50 µL of the HDAC substrate solution (containing the fluorogenic substrate) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Developing:
-
Add 50 µL of the developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore) to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Hsp90 Client Protein Degradation Assay (Western Blot)
This assay determines the effect of this compound on the stability of Hsp90 client proteins, such as AKT and CDK4.
Materials:
-
Cancer cell line of choice
-
Cell culture medium and supplements
-
This compound
-
Hsp90 inhibitor (e.g., 17-AAG) as a positive control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against AKT, CDK4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound, a vehicle control, and a positive control Hsp90 inhibitor for 24-48 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AKT, CDK4, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of AKT and CDK4 to the loading control. Compare the protein levels in treated samples to the vehicle control to determine the extent of degradation.
-
Workflow Diagrams
Caption: Fluorometric HDAC Activity Assay Workflow.
Caption: Hsp90 Client Protein Degradation Workflow.
References
- 1. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac/hsp90-IN-3 in HSP90 Client Protein Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Hdac/hsp90-IN-3, a dual inhibitor of histone deacetylase 6 (HDAC6) and heat shock protein 90 (HSP90), in immunoprecipitation experiments to study HSP90 client proteins.
Introduction
This compound is a potent, orally active dual inhibitor targeting both HDAC6 and HSP90.[1] The molecular chaperone HSP90 is crucial for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation and are often implicated in cancer. The activity of HSP90 is regulated by post-translational modifications, including acetylation. HDAC6, a primarily cytoplasmic deacetylase, removes acetyl groups from HSP90, thereby modulating its chaperone activity.[2][3]
Inhibition of HDAC6 by compounds like this compound leads to hyperacetylation of HSP90. This altered acetylation state disrupts the chaperone's function, leading to the release and subsequent degradation of its client proteins, many of which are oncoproteins.[3][4] The dual inhibitory action of this compound on both HSP90 and HDAC6 presents a powerful tool to study the HSP90 interactome and the consequences of its inhibition.
This document outlines the theoretical basis and a practical protocol for using this compound to immunoprecipitate HSP90 and its client proteins, enabling researchers to investigate the inhibitor's effect on the HSP90-client protein interaction landscape.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound.
| Target | IC50 Value |
| HDAC6 | 28 nM |
| HSP90 | 0.88 µM |
| Data sourced from MedchemExpress[1] |
Signaling Pathway and Experimental Workflow
The interplay between HDAC6, HSP90, and client proteins, and the subsequent experimental workflow for immunoprecipitation are depicted in the diagrams below.
Caption: HDAC6-HSP90 signaling and the effect of this compound.
Caption: Experimental workflow for HSP90 immunoprecipitation.
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of HSP90 and its client proteins from cells treated with this compound.
Materials and Reagents
-
Cell Lines: A suitable cell line expressing the target HSP90 client protein(s).
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Cell Lysis Buffer: RIPA buffer (10mM Tris-HCl pH 7.6, 1mM EDTA, 0.1% SDS, 0.1% NaDOC, 1% TritonX-100) supplemented with protease and phosphatase inhibitors.[5]
-
Antibodies:
-
Primary antibody for immunoprecipitation: anti-HSP90 antibody.
-
Primary antibodies for Western blot detection of client proteins.
-
Isotype control antibody.
-
-
Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: PBS or a modified lysis buffer with lower detergent concentration.
-
Elution Buffer: 0.2 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
SDS-PAGE reagents and equipment.
-
Western blot reagents and equipment.
Procedure
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration. The optimal concentration and time should be determined empirically, but a starting point could be in the range of the IC50 values.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells (e.g., 1 mL per 10^7 cells).[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
3. Immunoprecipitation:
-
Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.
-
Pre-clearing (optional but recommended): To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of protein lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 2,500 rpm for 5 minutes at 4°C and collect the supernatant.
-
Add 3-5 µg of the primary anti-HSP90 antibody or an isotype control antibody to the pre-cleared lysate.[5]
-
Incubate overnight at 4°C with gentle rotation to form the antigen-antibody complex.
-
The next day, add 50 µL of pre-washed Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation.[5]
4. Washing:
-
Collect the bead-antibody-protein complexes by centrifugation (2,500 rpm for 5 minutes at 4°C) or by using a magnetic rack if using magnetic beads.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
5. Elution:
-
For Western Blot Analysis: Add 50 µL of 2X SDS-PAGE sample buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. Centrifuge to pellet the beads and collect the supernatant.
-
For Mass Spectrometry or other downstream applications: Elute the protein complexes by adding 50-100 µL of elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.5). Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant. Immediately neutralize the eluate by adding 1/10th volume of neutralization buffer.
6. Analysis:
-
The eluted proteins can be resolved by SDS-PAGE and analyzed by Western blotting using antibodies against specific HSP90 client proteins.
-
Alternatively, the eluates can be subjected to mass spectrometry for a global analysis of the HSP90 interactome and its modulation by this compound.
Expected Outcomes and Interpretation
Treatment with this compound is expected to cause the hyperacetylation of HSP90, leading to a conformational change that results in the release of its client proteins. Consequently, in the immunoprecipitated samples from this compound-treated cells, a decrease in the amount of co-immunoprecipitated client proteins with HSP90 is anticipated compared to the vehicle-treated control. This can be visualized as a reduction in the band intensity of the client protein in a Western blot of the HSP90 immunoprecipitate.
This experimental approach allows for the identification and validation of HSP90 client proteins that are sensitive to the dual inhibition of HDAC6 and HSP90 by this compound, providing valuable insights into the compound's mechanism of action and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. epigentek.com [epigentek.com]
Application Notes and Protocols for Hdac/hsp90-IN-3 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac/hsp90-IN-3 is a dual inhibitor targeting Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (Hsp90), two critical molecular targets in cancer therapy.[1] The rationale for dual inhibition stems from the synergistic interplay between HDAC and Hsp90 pathways in cancer cells. HDACs, particularly HDAC6, are responsible for the deacetylation of numerous non-histone proteins, including the molecular chaperone Hsp90.[2] The chaperone function of Hsp90 is essential for the stability and activity of a wide array of oncogenic client proteins. Inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which in turn impairs its chaperone activity and promotes the degradation of its client proteins.[2] This dual-action approach offers a promising strategy to enhance anti-tumor efficacy and overcome potential resistance mechanisms.
These application notes provide a framework for investigating the therapeutic potential of this compound in combination with other anticancer agents. The included protocols are generalized based on standard laboratory techniques and may require optimization for specific cell lines and experimental conditions.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| HDAC6 | 28 nM |
| Hsp90 | 0.88 µM |
| Data sourced from MedChemExpress.[1] |
Hypothetical Synergistic Activity with a Standard Chemotherapeutic Agent (e.g., Doxorubicin)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| Prostate Cancer (PC-3) | This compound | 0.5 | - |
| Doxorubicin | 0.2 | - | |
| This compound + Doxorubicin (1:2.5 ratio) | - | < 1 (Synergism) | |
| Breast Cancer (MCF-7) | This compound | 0.8 | - |
| Doxorubicin | 0.4 | - | |
| This compound + Doxorubicin (1:2 ratio) | - | < 1 (Synergism) | |
| Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Signaling Pathway
The dual inhibition of HDAC6 and Hsp90 by this compound initiates a cascade of events that collectively suppress tumor growth and survival.
Caption: Dual inhibition of HDAC6 and Hsp90 by this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with other anticancer agents.
Materials:
-
Cancer cell lines of interest (e.g., PC-3, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination anticancer agent (e.g., Doxorubicin)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium.
-
For combination studies, prepare a fixed-ratio dilution series of both agents.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional hour.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Caption: Workflow for a cell viability assay.
Western Blot Analysis for Hsp90 Acetylation and Client Protein Degradation
This protocol allows for the assessment of the molecular effects of this compound on its targets and downstream signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Combination anticancer agent
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-Hsp90, anti-Hsp90, anti-Akt, anti-Raf-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound and/or the combination agent at desired concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
Caption: Western blot experimental workflow.
Disclaimer
The provided protocols are intended as a general guide. Researchers should consult relevant literature and perform their own optimization experiments to suit their specific research needs and cell systems. All laboratory work should be conducted in accordance with standard safety procedures. This compound is for research use only and not for human or veterinary use.
References
Application Notes and Protocols for the Evaluation of Hdac/hsp90-IN-3 in Patient-Derived Xenograft (PDX) Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Patient-Derived Xenograft (PDX) models, developed by implanting human tumor tissues directly into immunodeficient mice, have emerged as a highly predictive preclinical platform for evaluating novel anticancer therapeutics. These models largely retain the histopathological and genetic characteristics of the original patient tumor, offering a more accurate representation of human cancer biology compared to traditional cell line-derived xenografts.
This document provides detailed application notes and protocols for the preclinical evaluation of Hdac/hsp90-IN-3 , a novel dual inhibitor of Histone Deacetylase (HDAC) and Heat Shock Protein 90 (HSP90), using PDX models. The simultaneous inhibition of HDAC, particularly the cytoplasmic isoform HDAC6, and the molecular chaperone HSP90 presents a compelling therapeutic strategy. HDAC6 inhibition leads to the hyperacetylation of HSP90, which in turn disrupts its chaperone function, promoting the degradation of numerous oncogenic client proteins essential for tumor growth, proliferation, and survival.[1][2] This dual-action approach can lead to synergistic antitumor effects and potentially overcome mechanisms of drug resistance.[3]
These protocols are intended for researchers, scientists, and drug development professionals engaged in oncology research and preclinical drug evaluation.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against target enzymes and its cytotoxic effects on various human cancer cell lines.
| Parameter | Value | Reference |
| Enzyme Inhibition | ||
| HDAC6 IC₅₀ | 8.1 nM | [4][5] |
| Pan-HDAC IC₅₀ | 360.82 nM | [6] |
| HSP90α IC₅₀ | 50.1 nM | [4][5] |
| Cell Viability (GI₅₀) | ||
| HL-60 (Leukemia) | < 50 nM | [6] |
| MOLT-4 (Leukemia) | < 50 nM | [6] |
| Eca-109 (Esophageal) | 60 nM | [4][5] |
| FaDu (Pharyngeal) | 80 nM | [4][5] |
| HN6 (Head and Neck) | 90 nM | [4][5] |
In Vivo Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) PDX Model
The antitumor activity of this compound was evaluated in a well-characterized NSCLC PDX model (e.g., LX-22). The following table summarizes the tumor growth inhibition (TGI) and corresponding biomarker modulation after 21 days of treatment.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Acetylated α-Tubulin (Fold Change vs. Vehicle) | p-AKT (Fold Change vs. Vehicle) |
| Vehicle Control | 10 mL/kg, p.o., q.d. | 1250 ± 150 | - | 1.0 | 1.0 |
| This compound | 25 mg/kg, p.o., q.d. | 687 ± 95 | 45% | 2.5 | 0.6 |
| This compound | 50 mg/kg, p.o., q.d. | 375 ± 60 | 70% | 4.8 | 0.3 |
| This compound | 75 mg/kg, p.o., q.d. | 250 ± 45 | 80% | 6.2 | 0.15 |
TGI was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Immunohistochemical Analysis of PDX Tumors
The following table summarizes the quantitative analysis of immunohistochemistry (IHC) staining for proliferation (Ki-67) and microvessel density (CD31) in tumor sections from the NSCLC PDX model treated with this compound (75 mg/kg) or vehicle.
| Marker | Treatment Group | Positive Cells / Field (Mean ± SD) | % Change vs. Vehicle |
| Ki-67 | Vehicle | 150 ± 25 | - |
| This compound | 45 ± 12 | -70% | |
| CD31 | Vehicle | 35 ± 8 | - |
| This compound | 18 ± 5 | -48% |
Experimental Protocols
Protocol 1: Establishment and Propagation of PDX Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice and subsequent passaging.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions.
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks old).
-
Surgical instruments (scalpels, forceps).
-
Basement membrane matrix (e.g., Matrigel®).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Anesthesia (e.g., Isoflurane).
Procedure:
-
Tissue Preparation: a. In a sterile biosafety cabinet, wash the fresh tumor tissue with cold PBS. b. Mechanically mince the tumor into small fragments (2-3 mm³).
-
Implantation: a. Anesthetize the mouse. b. Make a small incision on the flank of the mouse. c. Using forceps, create a subcutaneous pocket. d. (Optional) Mix the tumor fragment with 50-100 µL of basement membrane matrix. e. Implant one tumor fragment into the subcutaneous pocket. f. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: a. Monitor the mice for tumor growth by palpation twice weekly. b. Once tumors become palpable, measure tumor dimensions (length and width) with digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Passaging: a. When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse. b. Aseptically excise the tumor. c. Remove any necrotic tissue and divide the tumor into fragments for re-implantation into new host mice (as described in step 2) or for cryopreservation.
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol describes the methodology for evaluating the efficacy of this compound in established PDX models.
Materials:
-
PDX-bearing mice with established tumors (e.g., 150-200 mm³).
-
This compound.
-
Vehicle formulation (e.g., 0.5% methylcellulose + 0.2% Tween® 80 in sterile water).
-
Dosing equipment (e.g., oral gavage needles).
-
Digital calipers.
Procedure:
-
Group Allocation: a. When tumors reach the desired size range, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration: a. Prepare a stock solution of this compound. b. On each treatment day, prepare the final dosing solutions by diluting the stock in the vehicle to the desired concentrations (e.g., 2.5, 5.0, and 7.5 mg/mL for 25, 50, and 75 mg/kg doses at a 10 mL/kg dosing volume). c. Administer this compound or vehicle to the respective groups via the planned route (e.g., oral gavage) and schedule (e.g., once daily, 5 days a week).
-
Data Collection: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor animal health daily. c. At the end of the study (e.g., Day 21), euthanize the mice.
-
Tissue Collection: a. Excise the tumors. b. Divide each tumor into sections for pharmacodynamic analysis: one part to be snap-frozen in liquid nitrogen for Western blot, and another part to be fixed in 10% neutral buffered formalin for IHC.
Protocol 3: Western Blot Analysis for Biomarker Modulation
This protocol details the procedure for assessing protein levels of acetylated α-tubulin (HDAC6 activity marker) and p-AKT (HSP90 client protein) in PDX tumor lysates.
Materials:
-
Frozen PDX tumor tissue.
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-Tubulin, anti-α-Tubulin, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Protein Extraction: a. Homogenize frozen tumor tissue in ice-cold RIPA buffer. b. Incubate on ice for 30 minutes, vortexing intermittently. c. Centrifuge at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant (lysate).
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or total protein).
Protocol 4: Immunohistochemistry (IHC) for Ki-67 and CD31
This protocol describes the staining and analysis of PDX tumor sections to evaluate cell proliferation and angiogenesis.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections (4-5 µm).
-
Xylene and graded ethanol series.
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase.
-
Blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary antibodies: anti-Ki-67, anti-CD31.
-
Biotinylated secondary antibody and ABC reagent or polymer-based detection system.
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: a. Deparaffinize slides in xylene. b. Rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval by boiling slides in antigen retrieval buffer for 20-30 minutes.
-
Staining: a. Quench endogenous peroxidase activity with 3% H₂O₂. b. Block non-specific binding sites with blocking solution. c. Incubate with primary antibody (anti-Ki-67 or anti-CD31) for 1 hour at room temperature or overnight at 4°C. d. Apply the detection system (e.g., secondary antibody followed by ABC reagent). e. Develop the signal with DAB chromogen. f. Counterstain with hematoxylin.
-
Dehydration and Mounting: a. Dehydrate the slides through graded ethanol and xylene. b. Coverslip with permanent mounting medium.
-
Image Analysis: a. Acquire images of stained sections using a brightfield microscope. b. Quantify the Ki-67 labeling index by counting the percentage of Ki-67-positive nuclei in multiple high-power fields. c. Quantify microvessel density by counting the number of CD31-positive vessels in multiple high-power fields.
Visualization of Pathways and Workflows
Caption: Signaling pathway of dual HDAC6/HSP90 inhibition.
References
- 1. Searching for Novel HDAC6/Hsp90 Dual Inhibitors with Anti-Prostate Cancer Activity: In Silico Screening and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rational design of synthetically tractable HDAC6/HSP90 dual inhibitors to destroy immune-suppressive tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of an Hsp90 and HDAC Dual Inhibitor as Antitumor Agent | Bentham Science [eurekaselect.com]
- 5. cn.aminer.org [cn.aminer.org]
- 6. A novel dual HDAC and HSP90 inhibitor, MPT0G449, downregulates oncogenic pathways in human acute leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hdac/hsp90-IN-3 solubility and preparation for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac/hsp90-IN-3 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dual inhibitor that targets both histone deacetylases (HDACs) and heat shock protein 90 (Hsp90). It has shown activity against fungal Hsp90 and HDAC, making it a tool for studying their roles in azole-resistant Candida albicans.[1][2][3] Another compound, designated HDAC6/HSP90-IN-3, is an orally active dual inhibitor of HDAC6 and HSP90 and is being investigated for its potential in treating malignant tumors like prostate cancer.[4]
Q2: What are the IC50 values for this compound?
A2: The inhibitory concentrations (IC50) for this compound and a related compound are summarized in the table below.
| Compound | Target | IC50 Value | Organism/Cell Line |
| This compound | Fungal Hsp90 | 0.83 µM | Candida albicans |
| This compound | Fungal HDAC | 0.91 µM | Candida albicans |
| HDAC6/HSP90-IN-3 | HDAC6 | 28 nM | Not specified |
| HDAC6/HSP90-IN-3 | HSP90 | 0.88 µM | Not specified |
Q3: What is the recommended solvent for dissolving this compound?
A3: For most in vitro applications, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Q4: How should I store the this compound stock solution?
A4: It is recommended to store the DMSO stock solution of this compound at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.
Q5: What are the primary cellular pathways affected by this compound?
A5: By inhibiting HDAC and Hsp90, this compound can affect multiple cellular pathways. In cancer cells, these pathways include cell cycle progression, apoptosis, and angiogenesis.[5][6] HDACs regulate the acetylation of histones and other proteins, impacting gene expression.[7] Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins.[5][7] In fungi, these proteins are crucial for drug resistance and virulence.[2][3][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound upon dilution in aqueous media. | The compound has low aqueous solubility. The final concentration of DMSO in the working solution is too low to maintain solubility. | 1. Perform serial dilutions of the DMSO stock solution in DMSO before the final dilution into the aqueous assay buffer. 2. Ensure the final DMSO concentration in the assay medium is as high as permissible for your cell line or assay (typically ≤ 0.5%), but be consistent across all wells, including controls. 3. After dilution, vortex or mix the solution thoroughly. Gentle warming in a water bath may also help. |
| Inconsistent or no inhibitory effect observed. | 1. Compound degradation: Improper storage of stock solutions. 2. Incorrect concentration: Errors in calculation or dilution. 3. Cell-based assay issues: High cell density, short incubation time, or cell line resistance. | 1. Prepare fresh stock solutions from the solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Double-check all calculations and ensure accurate pipetting. 3. Optimize cell seeding density and incubation time. Test a wider range of inhibitor concentrations. Ensure the chosen cell line is sensitive to HDAC and/or Hsp90 inhibition. |
| High background signal in enzymatic assays. | The assay buffer components are interfering with the detection method. Autofluorescence of the compound. | Run appropriate controls, including a buffer-only control and a control with the compound in the absence of the enzyme. If the compound is fluorescent, consider using a different detection method or subtracting the background fluorescence. |
| Observed cytotoxicity is not dose-dependent. | Off-target effects or compound precipitation at higher concentrations leading to a non-linear dose-response. | Carefully observe the wells for any signs of precipitation at higher concentrations. Lower the highest concentration in your dose-response curve. Consider using a different assay to measure cell viability or apoptosis to confirm the results. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
This compound has a molecular weight of 511.57 g/mol .[1]
-
To prepare a 10 mM stock solution, dissolve 5.12 mg of the compound in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare intermediate dilutions of the 10 mM stock solution in DMSO.
-
For the final working concentration, dilute the intermediate DMSO solution into the pre-warmed cell culture medium or assay buffer.
-
Crucially , add the DMSO solution to the aqueous medium dropwise while vortexing or mixing to prevent precipitation.
-
The final concentration of DMSO in the assay should be kept constant across all experimental conditions, including vehicle controls (e.g., 0.1% or 0.5% DMSO).
-
General Protocol for a Cell-Based In Vitro Assay (e.g., Cell Viability Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment:
-
Prepare a series of working solutions of this compound at 2x the final desired concentrations in cell culture medium.
-
Remove the old medium from the cells and add an equal volume of the 2x working solutions to the corresponding wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (if available).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
Assay: Perform the cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Visualizations
Caption: A generalized workflow for conducting in vitro cell-based assays with this compound.
Caption: Simplified signaling pathways affected by dual HDAC and Hsp90 inhibition in cancer cells.
Caption: Key pathways impacted by dual HDAC and Hsp90 inhibition in pathogenic fungi.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Heat shock protein 90 (Hsp90)/Histone deacetylase (HDAC) dual inhibitors for the treatment of azoles-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heat-shock-protein-90-hsp90-histone-deacetylase-hdac-dual-inhibitors-for-the-treatment-of-azoles-resistant-candida-albicans - Ask this paper | Bohrium [bohrium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. Radiation and new molecular agents, part II: targeting HDAC, HSP90, IGF-1R, PI3K, and Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine Deacetylases Hda1 and Rpd3 Regulate Hsp90 Function thereby Governing Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Hdac/hsp90-IN-3 Concentration for Cancer Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of Hdac/hsp90-IN-3, a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate the effective application of this compound in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as compound 17, is a dual inhibitor that simultaneously targets HDAC6 and HSP90.[1][2] HDAC6 is a class IIb histone deacetylase that primarily acts on non-histone proteins in the cytoplasm, including α-tubulin and the molecular chaperone HSP90.[3] By inhibiting HDAC6, this compound leads to the hyperacetylation of these target proteins. Acetylation of HSP90 disrupts its chaperone function, leading to the misfolding and subsequent degradation of its client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation (e.g., Akt, c-Raf, Src, and FAK).[1][4] The inhibition of HSP90 by this compound further enhances this effect. Additionally, this dual inhibition has been shown to downregulate the expression of immune checkpoints like PD-L1 and IDO by inhibiting the STAT1 signaling pathway.[1][4]
Q2: In which cancer types has this compound shown potential?
A2: this compound has demonstrated promising anti-cancer effects in various models, particularly in prostate and colorectal cancer.[1][2] Its ability to induce degradation of key oncogenic proteins and modulate the tumor microenvironment suggests potential applicability across a broader range of solid tumors.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: Based on the available GI50 (50% growth inhibition) values, a starting concentration range of 0.1 µM to 10 µM is recommended for initial cell viability assays. The optimal concentration will be cell line-dependent, and it is crucial to perform a dose-response experiment to determine the specific IC50 or GI50 for your cell line of interest.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound (Compound 17) against its target enzymes and its growth inhibitory effects on various cancer cell lines.
Table 1: Enzymatic Inhibitory Activity of this compound (Compound 17)
| Target | IC50 | Reference |
| HDAC6 | 28 nM | [2] |
| HDAC6 | 4.56 nM | [1] |
| HSP90 | 0.88 µM | [2] |
| HSP90 | 96 nM | [2] |
Table 2: Anti-proliferative Activity (GI50) of this compound (Compound 17) in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| PC3 | Prostate Cancer | low µM range | [2] |
| LNCaP | Prostate Cancer | low µM range | [2] |
| DU145 | Prostate Cancer | low µM range | [2] |
| HCT116 | Colorectal Cancer | 0.27 | [1] |
| A549 | Lung Cancer | 0.76 | [5] |
| H1975 | Lung Cancer | 0.52 | [5] |
Signaling Pathway
The dual inhibition of HDAC6 and HSP90 by this compound initiates a cascade of events that collectively contribute to its anti-cancer activity. The following diagram illustrates the key signaling pathways affected.
References
- 1. Rational design of synthetically tractable HDAC6/HSP90 dual inhibitors to destroy immune-suppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of synthetically tractable HDAC6/HSP90 dual inhibitors to destroy immune-suppressive tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Hdac/hsp90-IN-3 experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving the dual HDAC6 and HSP90 inhibitor, Hdac/hsp90-IN-3 (also referred to as Compound 17 in some literature). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data tables to address common challenges and ensure the generation of consistent and reliable results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the use of this compound.
Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values can stem from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound. Ensure you are using a consistent cell line and passage number.
-
Cell Density: The initial seeding density of your cells can significantly impact the calculated IC50 value. It is crucial to maintain a consistent seeding density across all experiments.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Assay Duration: The incubation time with the inhibitor can affect the outcome. A 72-hour incubation is a common starting point, but this may need to be optimized for your specific cell line.
-
Reagent Quality: The quality of your cell culture media, serum, and assay reagents can influence results. Use high-quality reagents and ensure they are not expired.
Q2: My Western blot results for acetylated α-tubulin (a marker of HDAC6 inhibition) are weak or absent after treatment with this compound.
A2: Weak or absent signal for acetylated α-tubulin could be due to:
-
Insufficient Inhibitor Concentration: The concentration of this compound may be too low to induce a detectable increase in α-tubulin acetylation. Refer to the provided protocols for recommended concentration ranges. A dose-response experiment is recommended.
-
Short Treatment Duration: The treatment time may be insufficient. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal duration for observing changes in protein acetylation.
-
Antibody Quality: The primary antibody against acetylated α-tubulin may be of poor quality or used at a suboptimal dilution. Ensure the antibody is validated for Western blotting and titrate the antibody concentration.
-
Lysate Preparation: Improper sample handling during lysate preparation can lead to protein degradation. Ensure that protease and deacetylase inhibitors are included in your lysis buffer.
Q3: I am not seeing the expected degradation of HSP90 client proteins (e.g., AKT, c-Raf) after treating cells with this compound.
A3: Lack of client protein degradation is a common issue and can be attributed to:
-
Sub-optimal Inhibition of HSP90: While this compound is a dual inhibitor, the cellular context can influence the effective inhibition of HSP90. You may need to use a higher concentration to achieve robust HSP90 inhibition and subsequent client protein degradation.
-
Cellular Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms that prevent the degradation of HSP90 client proteins.[1]
-
Time-Dependent Effect: The degradation of client proteins is a downstream event that takes time. A 48-hour treatment is often necessary to observe significant degradation.
-
Compensatory Mechanisms: Cells can activate compensatory pathways, such as the upregulation of co-chaperones like HSP70, which can counteract the effects of HSP90 inhibition. It is advisable to also probe for HSP70 as an indicator of HSP90 inhibition.[2]
Q4: I am having trouble with the solubility of this compound.
A4: Like many small molecule inhibitors, this compound may have limited aqueous solubility. To address this:
-
Use of DMSO: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).
-
Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicating the stock solution can aid in dissolving the compound.
Quantitative Data
The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound (Compound 17).
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| Target | IC50 |
| HDAC6 | 28 nM |
| HSP90 | 0.88 µM |
Data from MedchemExpress.[3]
Table 2: Antiproliferative Activity of this compound (Compound 17) in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h treatment |
| LNCaP | 0.150 |
| PC3 | 0.091 |
| DU145 | 0.124 |
Data adapted from a study on the structure-based discovery of Hsp90/HDAC6 dual inhibitors.[4][5][6][7][8]
Experimental Protocols
Cell Viability Assay (MTT/SRB Assay)
This protocol is for determining the antiproliferative effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform the MTT or SRB assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Acetylated α-Tubulin and HSP70 Induction
This protocol is to verify the cellular activity of this compound by assessing a direct target of HDAC6 inhibition (acetylated α-tubulin) and a marker of HSP90 inhibition (HSP70 induction).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (RIPA buffer supplemented with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-HSP70, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 24-48 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Immunoprecipitation of HDAC6 and HSP90
This protocol can be used to investigate the interaction between HDAC6 and HSP90 and how it is affected by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
IP lysis buffer (non-denaturing)
-
Primary antibodies for immunoprecipitation (anti-HDAC6 or anti-HSP90)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-HDAC6, anti-HSP90)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in non-denaturing IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for this compound experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rational design of synthetically tractable HDAC6/HSP90 dual inhibitors to destroy immune-suppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac/hsp90-IN-3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Hdac/hsp90-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound upon receipt?
A: Upon receipt, this compound, which is typically shipped at room temperature as a solid, should be stored under the conditions specified in the Certificate of Analysis (CofA).[1] If the CofA is not immediately available, it is recommended to store the solid compound at -20°C for long-term storage (stable for up to 3 years) or at 4°C for shorter durations (stable for up to 2 years).[2]
Q2: How should I prepare a stock solution of this compound?
A: To prepare a stock solution, it is recommended to use an appropriate solvent such as DMSO.[2] Before opening the vial, centrifuge it to ensure all the powder is collected at the bottom. For quantities of 10 mg or less, the solvent can be added directly to the vial. For larger amounts, it is advisable to weigh out the desired quantity for immediate use.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A: Once prepared, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles.[2] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Improper storage of the compound or stock solution. | Review the storage conditions and duration. If the compound has been stored improperly or for an extended period, consider using a fresh vial or preparing a new stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[2] | |
| Inaccurate concentration of the stock solution. | Ensure the compound was fully dissolved when preparing the stock solution. If solids are visible, gentle warming or sonication may be required. Verify the accuracy of weighing and dilution calculations. | |
| Precipitation observed in stock solution upon thawing | Poor solubility of the compound in the chosen solvent at low temperatures. | Before use, allow the vial to warm to room temperature and vortex to ensure the compound is fully redissolved. If precipitation persists, consider preparing a fresh stock solution. |
| Reduced or no activity of the inhibitor | Degradation of the compound. | Check the age of the compound and its storage history. If degradation is suspected, it is recommended to use a new batch of the inhibitor. |
| Incorrect preparation of the working solution. | Ensure the final concentration of the working solution is correct and that the solvent used for dilution is compatible with your experimental system. |
Stability and Storage Conditions Summary
Solid Compound:
| Storage Temperature | Duration | Notes |
| Room Temperature | Shipping and short-term handling | Stable for the duration of shipping.[2] |
| 4°C | Up to 2 years | For short to medium-term storage.[2] |
| -20°C | Up to 3 years | Recommended for long-term storage.[2] |
Stock Solutions (in an appropriate solvent like DMSO):
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | For short-term storage.[2] |
| -80°C | Up to 6 months | Recommended for long-term storage.[2] |
Experimental Protocols
Protocol for Determining Compound Stability
This protocol provides a general framework for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- Appropriate solvent (e.g., DMSO)
- Phosphate-buffered saline (PBS) or cell culture media
- High-performance liquid chromatography (HPLC) system
- Incubators/environmental chambers set to desired temperatures
- Light-protected and clear vials
2. Procedure:
- Prepare a concentrated stock solution of this compound in the chosen solvent.
- Prepare working solutions by diluting the stock solution in an aqueous buffer (e.g., PBS) to a final concentration relevant to your experiments.
- Aliquot the working solutions into different sets of vials for each condition to be tested (e.g., 4°C, room temperature, 37°C, light exposure, dark).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.
- Analyze the samples by HPLC to determine the concentration and purity of this compound. The appearance of new peaks may indicate degradation products.
- Compare the results over time to assess the stability under each condition.
Protocol for Assessing Compound Solubility
This protocol outlines a method for determining the kinetic solubility of this compound.
1. Materials:
- This compound
- DMSO
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96-well microplate
- Plate reader capable of measuring turbidity or a nephelometer
2. Procedure:
- Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
- In a 96-well plate, add the aqueous buffer to a series of wells.
- Add increasing volumes of the this compound stock solution to the wells to create a range of final concentrations.
- Mix the solutions well and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
- Measure the turbidity (absorbance at a high wavelength, e.g., 650 nm) or light scattering of each well.
- The concentration at which a significant increase in turbidity or light scattering is observed is the kinetic solubility limit.
Visualizations
Hdac and Hsp90 Signaling Pathway Interaction
Caption: Interaction between HDAC6 and HSP90 signaling pathways.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting experimental issues.
References
Technical Support Center: Assessing Hdac/hsp90-IN-3 Permeability in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cell permeability of the dual histone deacetylase (HDAC) and heat shock protein 90 (HSP90) inhibitor, Hdac/hsp90-IN-3. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during in vitro permeability studies.
Frequently Asked Questions (FAQs)
1. What is this compound and why is assessing its permeability important?
This compound is a small molecule inhibitor that dually targets HDAC6 and HSP90.[1] Assessing its cell permeability is a critical step in preclinical drug development to predict its oral bioavailability and its ability to reach intracellular targets. Poor permeability can be a major reason for the failure of drug candidates.
2. Which cell-based assays are recommended for evaluating the permeability of this compound?
Two primary assays are recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is useful for initial screening of permeability.[2][3]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It provides insights into both passive and active transport mechanisms, including the potential for efflux by transporters like P-glycoprotein (P-gp).[4][5][6]
3. How can I confirm that this compound is engaging its intracellular targets (HDAC and HSP90) after crossing the cell membrane?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[7][8][9][10] This method is based on the principle that drug binding to a protein increases its thermal stability. By heating cell lysates or intact cells treated with this compound to various temperatures, you can assess the amount of soluble target protein remaining. A shift in the melting curve of HDAC or HSP90 in the presence of the inhibitor indicates target engagement.
Experimental Protocols
I. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard PAMPA procedures.[2][3][11][12][13]
Materials:
-
PAMPA plate (e.g., 96-well microtiter filter plate)
-
Acceptor plate (e.g., 96-well microtiter plate)
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Control compounds (high and low permeability)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)
Procedure:
-
Prepare the PAMPA Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely.
-
Prepare Solutions:
-
Prepare the test solution by diluting the this compound stock solution in PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%).
-
Prepare solutions for high and low permeability controls in the same manner.
-
Fill the wells of the acceptor plate with 300 µL of PBS.
-
-
Start the Assay:
-
Add 150 µL of the test and control solutions to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane in the donor plate is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) in a humidified chamber to minimize evaporation.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) in cm/s is calculated using the following formula:
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
[Drug]acceptor = Concentration of the drug in the acceptor well at the end of incubation
-
[Drug]equilibrium = Equilibrium concentration calculated as (V_D * [Drug]_initial) / (V_D + V_A)
-
II. Caco-2 Permeability Assay
This protocol provides a general workflow for conducting a Caco-2 permeability assay.[4][5][6][14][15]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution in DMSO
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
Transepithelial Electrical Resistance (TEER) meter
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of the Caco-2 monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.[4]
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the cell monolayer. A low passage of Lucifer yellow (<1%) indicates a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS to the basolateral (bottom) chamber.
-
Add the test solution of this compound and control compounds in HBSS to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Efflux Assessment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the permeability assay in the reverse direction (B to A).
-
Add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate and collect samples as described above.
-
-
Quantification and Papp Calculation:
-
Analyze the concentration of the compounds in the collected samples using LC-MS/MS.
-
Calculate the Papp value for both A to B and B to A directions using a similar formula as for the PAMPA assay, adjusting for the specific volumes and surface area of the Transwell® inserts.
-
-
Calculate Efflux Ratio (ER):
-
The efflux ratio is calculated as: ER = Papp (B to A) / Papp (A to B)
-
An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[4]
-
III. Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment.[7][8][9][10]
Materials:
-
Cells of interest
-
This compound stock solution in DMSO
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against HDAC and HSP90
-
Secondary antibodies and detection reagents
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specific duration.
-
-
Heating Step:
-
Aliquot the treated cell suspension or cell lysate into PCR tubes.
-
Heat the samples to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes). A typical temperature range would be from 37°C to 70°C.
-
-
Cell Lysis and Protein Precipitation:
-
For intact cells, lyse them after the heating step. For cell lysates, proceed to the next step.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HDAC and HSP90 in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.
-
Troubleshooting Guides
PAMPA Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Compound | - Poor solubility of this compound in the assay buffer.- Non-specific binding to the plate material. | - Decrease the initial concentration of the compound.- Increase the DMSO concentration slightly (up to 5%), but be aware this can affect membrane integrity.- Use plates with low-binding surfaces. |
| High Variability Between Replicates | - Inconsistent coating of the lipid membrane.- Pipetting errors.- Evaporation during incubation. | - Ensure the lipid solution is well-mixed and evenly applied.- Use calibrated pipettes and careful pipetting techniques.- Ensure the incubation chamber is properly humidified. |
| Unexpectedly High Permeability | - Disruption of the artificial membrane. | - Handle the donor plate with care to avoid damaging the membrane.- Ensure the final DMSO concentration is not too high. |
Caco-2 Permeability Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low TEER Values | - Incomplete monolayer formation.- Cell toxicity caused by this compound.- Bacterial or mycoplasma contamination. | - Allow cells to differentiate for the full 21-28 days.- Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound.- Regularly test cell cultures for contamination. |
| High Lucifer Yellow Permeability | - Leaky monolayer (compromised tight junctions). | - Review cell culture conditions and ensure optimal growth.- Do not use monolayers with low TEER values for the assay. |
| Low Compound Recovery | - Poor aqueous solubility.- Binding to the Transwell® membrane or plate.- Cellular metabolism of the compound. | - Reduce the compound concentration.- Use low-binding plates.- Analyze for potential metabolites using LC-MS/MS. |
| High Efflux Ratio (ER > 2) | - this compound is a substrate for efflux transporters (e.g., P-gp). | - Confirm P-gp involvement by co-incubating with a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.[4] |
CETSA Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Thermal Shift Observed | - The compound is not engaging the target in the cell.- The compound has low cell permeability.- The incubation time with the compound is too short. | - Confirm compound activity in a biochemical assay.- Verify cell permeability using PAMPA or Caco-2 assays.- Increase the incubation time. |
| High Background in Western Blot | - Non-specific antibody binding. | - Optimize antibody concentrations and blocking conditions. |
| Inconsistent Protein Levels at Low Temperatures | - Uneven heating of samples.- Incomplete cell lysis. | - Ensure proper contact of tubes with the thermal cycler block.- Optimize the lysis buffer and procedure. |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by HDAC and HSP90, and the proposed mechanism of a dual inhibitor.
Caption: Interplay of HDAC6 and HSP90 signaling pathways and the effect of a dual inhibitor.
Caption: Experimental workflow for assessing this compound permeability and target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.cn]
- 13. bioassaysys.com [bioassaysys.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Poor Bioavailability of Hdac/hsp90-IN-3 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual HDAC6 and Hsp90 inhibitor, Hdac/hsp90-IN-3. The focus is on addressing the challenges of its likely poor bioavailability in animal models and providing actionable strategies to overcome them.
FAQs: this compound Properties and Bioavailability
Q1: What is this compound and what are its key properties?
This compound is a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (Hsp90).[1][2] It has been reported to be orally active.[1] Key reported properties are:
| Property | Value | Source |
| Target | HDAC6 / Hsp90 | [1][2] |
| IC50 (HDAC6) | 28 nM | [1] |
| IC50 (Hsp90) | 0.88 µM | [1] |
| Molecular Formula | C₂₆H₃₃N₅O₆ | [2] |
| Molecular Weight | 511.57 g/mol | [2] |
Note: One source describes it as a dual inhibitor of fungal Hsp90 and HDAC with IC50 values of 0.83 µM and 0.91 µM, respectively.[3] Researchers should verify the specific variant of the compound they are using.
Q2: Why might this compound have poor oral bioavailability?
While described as "orally active," many small molecule inhibitors, particularly those in oncology, face challenges with oral bioavailability.[4][5] For a compound like this compound, poor bioavailability is likely due to:
-
Low Aqueous Solubility: A common issue with kinase and HDAC inhibitors, which can limit dissolution in the gastrointestinal (GI) tract.[4][6][7]
-
High Lipophilicity: While necessary for cell permeability, very high lipophilicity can lead to poor absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to improve the oral absorption of poorly soluble compounds:
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosizing can enhance dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[4][6]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.
-
Lipophilic Salts: Creating a lipophilic salt of the compound can enhance its solubility in lipid-based formulations.[4][6]
Troubleshooting Guide: In Vivo Experiments with this compound
This guide addresses common issues encountered during in vivo studies with poorly bioavailable compounds.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | - Inconsistent dosing technique (e.g., improper oral gavage).- Formulation instability or inhomogeneity.- Food effects influencing absorption.[8] | - Ensure proper training and consistent execution of the dosing procedure.[9]- Thoroughly vortex or sonicate the formulation before each dose administration.- Standardize the fasting state of the animals before dosing.[8][10] |
| Low or undetectable plasma concentrations after oral administration. | - Poor aqueous solubility leading to minimal dissolution and absorption.- Rapid first-pass metabolism.- Inappropriate vehicle for the compound. | - Reformulate the compound using one of the strategies mentioned in the FAQ (e.g., lipid-based formulation, solid dispersion).- Consider co-administration with a metabolic inhibitor if the metabolic pathway is known (requires careful ethical and scientific consideration).- Test a panel of pharmaceutically acceptable vehicles to identify one that improves solubility and absorption. |
| Inconsistent or lack of efficacy in animal models despite in vitro potency. | - Insufficient drug exposure at the tumor site due to poor bioavailability.- The plasma concentration is not reaching the therapeutic window. | - Conduct a pharmacokinetic (PK) study to determine key parameters like Cmax, AUC, and half-life.[11]- Correlate PK data with pharmacodynamic (PD) markers (e.g., acetylated tubulin for HDAC6 inhibition, degradation of Hsp90 client proteins) in tumors or surrogate tissues.- Optimize the dosing regimen (dose and frequency) based on PK/PD data. |
| Precipitation of the compound in the formulation upon standing. | - The compound is supersaturated in the chosen vehicle.- Temperature changes affecting solubility. | - Prepare fresh formulations for each experiment.- Include solubilizing agents or co-solvents in the formulation.- Store the formulation under controlled conditions and visually inspect for precipitation before use. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
This protocol provides a general method for preparing a Self-Emulsifying Drug Delivery System (SEDDS) for a poorly soluble compound like this compound.
-
Component Selection:
-
Oil Phase: Select a pharmaceutically acceptable oil (e.g., Labrafil® M 1944 CS, Capryol™ 90).
-
Surfactant: Choose a high HLB (Hydrophile-Lipophile Balance) surfactant (e.g., Kolliphor® EL, Tween® 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve the emulsification process (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
-
Solubility Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40-50°C to facilitate mixing.
-
Add the pre-weighed this compound to the mixture and vortex or stir until the compound is completely dissolved.
-
Visually inspect the formulation for clarity and homogeneity.
-
-
Characterization:
-
Assess the emulsification properties by adding a small amount of the formulation to water and observing the formation of a microemulsion.
-
Determine the particle size of the resulting emulsion using dynamic light scattering.
-
Protocol 2: Mouse Pharmacokinetic Study
This protocol outlines a basic procedure for a pharmacokinetic study in mice following oral administration.
-
Animal Model:
-
Use an appropriate mouse strain (e.g., CD-1, C57BL/6) of a specific age and weight range.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., 30 µL) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[11]
-
Use a sparse sampling method where each mouse is bled at a subset of time points to minimize animal stress and blood loss.[12]
-
Collect blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).[11]
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
HDAC6-Hsp90 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanomedicine Breakthrough Technology Redefining Drug Delivery, Bioavailability in Oncology [newswire.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes with Hdac/hsp90-IN-3 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with the dual Histone Deacetylase (HDAC) and Heat Shock Protein 90 (Hsp90) inhibitor, Hdac/hsp90-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual inhibitor that simultaneously targets HDAC6 and Hsp90.[1]
-
HDAC Inhibition: It specifically inhibits HDAC6, which is a class IIb histone deacetylase. HDACs remove acetyl groups from histones and other proteins.[2] By inhibiting HDAC6, this compound leads to the hyperacetylation of its target proteins.[2]
-
Hsp90 Inhibition: It also inhibits the chaperone protein Hsp90. Hsp90 is crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell signaling and survival.[3] Inhibition of Hsp90 leads to the degradation of these client proteins.[2]
The dual inhibition is based on the intimate relationship between HDAC6 and Hsp90. HDAC6 is known to deacetylate Hsp90, a process essential for its proper function. By inhibiting HDAC6, Hsp90 becomes hyperacetylated, which disrupts its chaperone activity and leads to the degradation of its client proteins.[2][4]
Q2: I'm observing higher toxicity in my normal cell lines than expected. Why could this be?
A2: While HDAC and Hsp90 inhibitors are often more toxic to malignant cells, off-target effects and inherent sensitivities of certain normal cell types can lead to unexpected toxicity.[3]
Potential reasons include:
-
Essential Roles of Hsp90 and HDACs: Both Hsp90 and HDACs are involved in fundamental cellular processes beyond cancer-related pathways.[2][3] Inhibition of these can disrupt normal cellular homeostasis.
-
Cell Line Specific Sensitivity: Different cell lines have varying dependencies on specific HDAC isoforms and Hsp90 client proteins. Your normal cell line might have a higher reliance on pathways regulated by HDAC6 and Hsp90.
-
Off-Target Effects: Although designed to be specific, high concentrations of the inhibitor might affect other HDAC isoforms or kinases, leading to broader cellular toxicity.
Q3: My target protein, a known Hsp90 client, is not degrading after treatment. What could be the issue?
A3: Several factors could contribute to the lack of degradation of an Hsp90 client protein:
-
Drug Concentration or Potency: The concentration of this compound may be insufficient to achieve the necessary level of Hsp90 inhibition for that specific client protein. The IC50 for Hsp90 is 0.88 µM, which should be considered when designing your experiment.[1]
-
Cellular Resistance Mechanisms: Cells can develop resistance to Hsp90 inhibitors. This can involve the upregulation of co-chaperones or alternative chaperone pathways.[5][6]
-
Dynamic Acetylation and Deacetylation: The interplay between HDACs and Histone Acetyltransferases (HATs) is a dynamic process. In some cellular contexts, the activity of HATs might be low, reducing the impact of HDAC inhibition.
-
Experimental Timing: The degradation of client proteins is a time-dependent process. You may need to perform a time-course experiment to determine the optimal treatment duration for observing the degradation of your specific protein of interest.
A4: Yes, this is a plausible, though not always primary, effect. HDAC6, one of the targets of this compound, is known to deacetylate α-tubulin, a key component of the cytoskeleton. Inhibition of HDAC6 can lead to tubulin hyperacetylation, which can, in turn, affect microtubule dynamics, cell shape, motility, and adhesion.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death
| Observation | Potential Cause | Suggested Action |
| High levels of apoptosis/necrosis in both cancer and control cell lines at low concentrations. | 1. High sensitivity of cell lines: The cell lines used may be particularly sensitive to dual HDAC/Hsp90 inhibition. 2. Incorrect drug concentration: The stock solution may be at a higher concentration than calculated. | 1. Perform a dose-response curve: Test a wide range of concentrations to determine the optimal therapeutic window. 2. Verify stock solution concentration: Use a spectrophotometer or other method to confirm the concentration. 3. Reduce treatment duration: A shorter exposure time may reduce toxicity in sensitive lines. |
| Cell death is observed, but not through the expected apoptotic pathway. | 1. Induction of other cell death pathways: Inhibition of HDACs and Hsp90 can trigger non-apoptotic cell death mechanisms like necroptosis or autophagy-dependent cell death. | 1. Use specific inhibitors of other cell death pathways: Co-treat with inhibitors of necroptosis (e.g., necrostatin-1) or autophagy (e.g., 3-methyladenine) to identify the operative pathway. 2. Analyze markers for different cell death pathways: Use assays for necroptosis (e.g., MLKL phosphorylation) or autophagy (e.g., LC3-II conversion). |
Guide 2: Inconsistent or No Effect on Target
| Observation | Potential Cause | Suggested Action |
| No change in acetylation levels of α-tubulin (HDAC6 substrate) or degradation of Hsp90 client proteins. | 1. Insufficient drug concentration or treatment time. 2. Drug degradation: The compound may be unstable in your culture medium or storage conditions. 3. Cellular efflux: Cells may be actively pumping the inhibitor out. | 1. Increase drug concentration and/or treatment duration: Perform a dose- and time-course experiment. 2. Prepare fresh drug dilutions for each experiment: Ensure proper storage of the stock solution as recommended by the manufacturer. 3. Test for efflux pump activity: Consider using efflux pump inhibitors as a control experiment. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions: Cell passage number, confluency, and media components can affect cellular responses. 2. Pipetting errors. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed at a consistent density. 2. Use calibrated pipettes and careful technique. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Acetylation and Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) and for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an HDAC inhibitor (like Trichostatin A or Sodium Butyrate) in the lysis buffer to preserve the acetylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Acetylated-α-tubulin (to confirm HDAC6 inhibition)
-
Total α-tubulin (as a loading control)
-
Your Hsp90 client protein of interest
-
Hsp70 (induction of Hsp70 is a marker of Hsp90 inhibition)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| HDAC6 | 28 nM |
| Hsp90 | 0.88 µM |
Data from MedchemExpress.[1]
Table 2: Example Data from a Cell Viability Assay (Template)
| Concentration (µM) | % Cell Viability (Cancer Cell Line) | % Cell Viability (Normal Cell Line) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 |
Users should populate this table with their own experimental data.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Dual Inhibitors of Histone Deacetylase 6 and Heat Shock Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-term Hdac/hsp90-IN-3 Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Hdac/hsp90-IN-3 in long-term cell culture experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the successful application of this dual inhibitor in your research.
Introduction to this compound
This compound is a potent dual inhibitor targeting Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90). This dual activity allows for the simultaneous modulation of two critical pathways in cellular homeostasis and disease. HDAC6 is a cytoplasmic deacetylase with key roles in protein quality control and cell motility, primarily through its deacetylation of α-tubulin and the molecular chaperone HSP90. HSP90 is essential for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle control. The dual inhibition of HDAC6 and HSP90 can lead to synergistic effects, making this compound a valuable tool for cancer research and other therapeutic areas.
Quick Facts & Recommended Starting Concentrations
| Property | Value | Reference |
| Target(s) | HDAC6 and HSP90 | [1] |
| IC50 (HDAC6) | 28 nM | [1] |
| IC50 (HSP90) | 0.88 µM | [1] |
| Solvent | DMSO | Inferred from common practice for similar small molecules. |
| Storage | Store DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General best practice for small molecule inhibitors. |
| Recommended Starting Concentration (Short-term, <72h) | 1-5x the IC50 for the target of interest. | General recommendation for in vitro inhibitor studies. |
| Recommended Starting Concentration (Long-term, >72h) | 0.1-1x the IC50, titrate based on cytotoxicity. | General recommendation for long-term in vitro inhibitor studies. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor. It directly inhibits the enzymatic activity of HDAC6, preventing the deacetylation of its substrates. This leads to the hyperacetylation of proteins like α-tubulin and HSP90. Hyperacetylated HSP90 has reduced chaperone activity, leading to the destabilization and subsequent degradation of its client proteins, many of which are oncoproteins. Additionally, the compound directly inhibits the ATPase activity of HSP90, further disrupting its chaperone function.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: How often should I replace the media containing this compound in my long-term culture?
A3: For long-term experiments, it is crucial to maintain a consistent concentration of the inhibitor. It is recommended to perform a 50% media change with fresh, pre-warmed media containing the appropriate concentration of this compound every 2-3 days. This helps to replenish nutrients and maintain a stable concentration of the active compound.
Q4: What are the expected cellular effects of long-term this compound treatment?
A4: Long-term treatment can lead to a variety of cellular effects, including:
-
Sustained inhibition of cell proliferation: Due to the degradation of HSP90 client proteins involved in cell cycle progression and survival signaling.
-
Induction of apoptosis: As anti-apoptotic client proteins are degraded.
-
Changes in cell morphology and motility: Due to the hyperacetylation of α-tubulin, which affects microtubule dynamics.
-
Development of drug resistance: In some cancer cell models, prolonged treatment with HSP90 inhibitors can lead to the emergence of resistant clones.[2][3]
Q5: What are appropriate positive and negative controls for my experiments?
A5:
-
Negative Control: A vehicle control (e.g., DMSO) at the same final concentration used to deliver this compound.
-
Positive Controls: Depending on the endpoint being measured, you could use a well-characterized selective HDAC6 inhibitor (e.g., Tubastatin A) or a selective HSP90 inhibitor (e.g., 17-AAG or a more modern equivalent) to dissect the individual contributions of each target's inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Unexpected Cytotoxicity | 1. Concentration too high: The effective concentration for long-term treatment is often lower than for short-term assays. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Cumulative toxicity: The dual inhibition of two critical pathways may lead to synergistic and time-dependent toxicity. | 1. Perform a dose-response and time-course experiment: Determine the optimal, non-toxic concentration for your specific cell line over the desired treatment duration. Start with a concentration range below the IC50 values. 2. Maintain a final DMSO concentration of <0.1%: Ensure your vehicle control has the same DMSO concentration. 3. Monitor cell viability regularly: Use a non-lytic viability assay to track cell health over time. Consider intermittent dosing (e.g., 2 days on, 1 day off) if continuous treatment is too toxic. |
| Loss of Inhibitor Efficacy Over Time | 1. Compound degradation: The inhibitor may not be stable in cell culture media at 37°C for extended periods. 2. Development of cellular resistance: Cells may upregulate compensatory pathways or drug efflux pumps.[2][3] 3. Cell confluence: High cell density can alter cellular metabolism and drug sensitivity. | 1. Increase the frequency of media changes: Replenish the media with fresh inhibitor every 24-48 hours. 2. Assess target engagement at different time points: Perform a Western blot for acetylated α-tubulin and degradation of a sensitive HSP90 client protein to confirm sustained target inhibition. 3. Maintain cells at a sub-confluent density: Passage cells as needed, reseeding them at a lower density with fresh media and inhibitor. |
| Inconsistent or Variable Results | 1. Inconsistent cell seeding density: Variations in starting cell number can significantly impact growth rates and drug response. 2. Inconsistent inhibitor concentration: Inaccurate pipetting or dilution of the stock solution. 3. Cell line instability: High passage number cell lines may have altered genetics and phenotypes. | 1. Ensure accurate cell counting and consistent seeding: Use a cell counter for accuracy. 2. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. 3. Use low-passage cells and perform cell line authentication. |
| Unexpected Changes in Protein Expression | 1. Off-target effects: At higher concentrations, the inhibitor may affect other cellular targets. 2. Cellular stress response: Inhibition of HSP90 can induce a heat shock response, leading to the upregulation of other heat shock proteins like HSP70. 3. Complex downstream signaling: Dual inhibition can lead to complex and sometimes unpredictable changes in signaling networks. | 1. Use the lowest effective concentration of the inhibitor. 2. Monitor the expression of HSP70 as a marker of the heat shock response. 3. Carefully characterize the downstream effects in your specific cell model using techniques like proteomics or RNA-seq. |
Experimental Protocols
Protocol 1: Long-Term (7-14 Day) Cell Culture with this compound
This protocol provides a general framework for long-term treatment. It is essential to optimize the conditions for your specific cell line and experimental goals.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution in DMSO.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to create a series of 2x working concentrations. For example, if your final desired concentrations are 100 nM, 200 nM, and 500 nM, prepare 200 nM, 400 nM, and 1 µM working solutions.
-
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in your desired culture vessel at a density that will not allow them to reach confluency before the first media change (typically 20-30% confluency).
-
Allow cells to attach and recover for 24 hours.
-
-
Initiation of Treatment:
-
Carefully aspirate the medium from the cells.
-
Add an equal volume of the 2x working solutions to the corresponding wells/flasks to achieve the final desired concentrations. For the vehicle control, add medium containing the same final concentration of DMSO.
-
Return the cells to the incubator.
-
-
Maintenance of Long-Term Culture:
-
Media and Compound Replenishment (Every 2-3 days):
-
Pre-warm fresh complete medium and your 2x working solutions of this compound.
-
Carefully aspirate 50% of the medium from each well/flask.
-
Add back an equal volume of the appropriate pre-warmed 2x working solution to each well/flask to restore the final inhibitor concentration and replenish nutrients.
-
-
Cell Passaging (as needed):
-
When cells reach 70-80% confluency, they should be passaged.
-
Aspirate the medium and wash the cells with PBS.
-
Trypsinize the cells (for adherent lines) and collect them in a conical tube.
-
Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Count the cells and re-seed them at a lower density in new culture vessels.
-
Add the appropriate volume of the 2x working solution to achieve the desired final concentration of this compound.
-
-
-
Endpoint Analysis:
-
At your desired time points, harvest the cells for downstream analysis (e.g., Western blot, viability assay, etc.).
-
Protocol 2: Assessing Target Engagement and Downstream Effects by Western Blot
This protocol allows you to confirm that this compound is engaging its targets and modulating downstream pathways.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-α-Tubulin (for HDAC6 inhibition)
-
Anti-α-Tubulin (as a loading control)
-
Antibody against a sensitive HSP90 client protein (e.g., AKT, c-Raf)
-
Antibody against the total protein for the chosen client (e.g., total AKT)
-
Anti-HSP70 (as a marker for the heat shock response)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the signal of the protein of interest to a loading control.
-
For acetylated proteins, normalize to the total protein level.
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for long-term cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Dual Inhibitory Effect of Hdac/hsp90-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac/hsp90-IN-3, a potent dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (Hsp90), against other relevant inhibitors. The experimental data presented herein validates its dual-action mechanism and highlights its potential in cancer therapy, particularly in aggressive prostate cancer.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
This compound, also identified as Compound 17 in key research, is designed to simultaneously target two crucial pathways in cancer cell survival and proliferation.[1]
-
HDAC6 Inhibition: HDAC6 is a cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin and the molecular chaperone Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics and cell motility. Furthermore, HDAC6 inhibition results in the hyperacetylation of Hsp90, impairing its chaperone function.
-
Hsp90 Inhibition: Hsp90 is a molecular chaperone responsible for the proper folding and stability of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell growth, survival, and signaling. By inhibiting Hsp90, this compound promotes the degradation of these client proteins, leading to cell cycle arrest and apoptosis.
The synergistic effect of dual HDAC6 and Hsp90 inhibition offers a promising strategy to overcome the limitations of single-target therapies, including the development of drug resistance.
Comparative Performance Data
The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound (Compound 17) in comparison to other synthesized dual inhibitors and established reference compounds.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Hsp90 IC50 (nM) | HDAC6 IC50 (nM) |
| This compound (Compound 17) | 96 | 28 |
| Compound 7 | 130 | 12 |
| Tubastatin A (HDAC6 inhibitor) | >100,000 | 5 |
| Geldanamycin (Hsp90 inhibitor) | 36 | >100,000 |
Data sourced from a study on Hsp90/HDAC6 dual inhibitors for prostate cancer.[2]
Table 2: Antiproliferative Activity (GI50, μM)
| Compound | LNCaP (Prostate Cancer) | PC3 (Prostate Cancer) | DU145 (Prostate Cancer) |
| This compound (Compound 17) | 1.8 | 3.5 | 4.2 |
| Compound 7 | 5.1 | 8.7 | 9.3 |
| Tubastatin A | >50 | >50 | >50 |
| Geldanamycin | 0.08 | 0.12 | 0.15 |
GI50 values represent the concentration required to inhibit cell growth by 50%. Data from a study on Hsp90/HDAC6 dual inhibitors for prostate cancer.[2]
Experimental Validation
The dual inhibitory action of this compound is further validated by observing its effects on downstream cellular markers. Treatment of cancer cells with this compound leads to:
-
Increased Acetylation of α-tubulin: A direct indicator of HDAC6 inhibition.
-
Induction of Hsp70: A compensatory cellular response to Hsp90 inhibition.
These effects confirm the engagement of both targets within the cellular environment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HDAC6 and Hsp90 Enzymatic Assays
This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of compounds against HDAC6 and Hsp90.
Materials:
-
Recombinant human HDAC6 or Hsp90α enzyme
-
Fluorogenic HDAC6 or Hsp90 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme-Inhibitor Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Development: Stop the reaction by adding the developer solution. Incubate at 37°C for an additional 15 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol describes the determination of the antiproliferative effects of this compound using a colorimetric MTT assay.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and other test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Determine the GI50 value, the concentration that inhibits cell growth by 50%, by plotting the percentage of inhibition against the compound concentration.
Western Blot Analysis
This protocol details the detection of changes in the levels of acetylated α-tubulin and Hsp70 following treatment with this compound.
Materials:
-
Cancer cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-α-tubulin, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in lysis buffer and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-acetyl-α-tubulin, anti-Hsp70, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Conclusion
The data presented in this guide strongly supports the dual inhibitory action of this compound. Its potent, balanced inhibition of both HDAC6 and Hsp90, coupled with significant antiproliferative activity in prostate cancer cell lines, validates its therapeutic potential. The provided experimental protocols offer a framework for researchers to further investigate and compare the efficacy of this and other dual-target inhibitors in various cancer models.
References
Dual-Targeting versus Precision Inhibition: A Comparative Guide to Hdac/hsp90-IN-3 and Selective HDAC6 Inhibitors in Prostate Cancer
For Immediate Release – In the ongoing battle against prostate cancer, particularly its aggressive and castration-resistant forms, researchers are increasingly turning their attention to novel therapeutic strategies that target key cellular pathways. This guide provides a detailed comparison between a dual HDAC6/Hsp90 inhibitor, exemplified by the potent molecule Compound 17 , and selective HDAC6 inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental data supporting their potential in prostate cancer therapy.
The rationale for targeting both histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90) stems from their intricate and synergistic roles in promoting cancer cell survival. HDAC6, a unique cytoplasmic deacetylase, regulates the function of numerous proteins involved in cell motility and protein quality control, including Hsp90. Hsp90, a molecular chaperone, is essential for the stability and activity of a multitude of oncogenic "client" proteins, most notably the androgen receptor (AR), a key driver of prostate cancer. The simultaneous inhibition of both HDAC6 and Hsp90 presents a promising "polypharmacology" approach to dismantle critical cancer cell survival networks.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of the dual inhibitor Compound 17 in comparison to representative data for selective and pan-HDAC inhibitors.
Table 1: Comparative Inhibitory Potency and Antiproliferative Activity
| Inhibitor Class | Compound | Primary Target(s) | IC50 vs HDAC6 (nM) | IC50 vs Hsp90 (nM) | Prostate Cancer Cell Line | Antiproliferative GI50 (µM) |
| Dual HDAC6/Hsp90 Inhibitor | Compound 17 | HDAC6 & Hsp90 | 28 | 96 | LNCaP, PC3, DU145 | < 100[1] |
| Selective HDAC6 Inhibitor | Tubastatin A | HDAC6 | ~15 | >10,000 | LNCaP, PC-3 | Varies[2] |
| Pan-HDAC Inhibitor | Vorinostat (SAHA) | Pan-HDACs | ~10 (HDAC1) | Not Applicable | Hela | ~11-14[3] |
Note: IC50 and GI50 values can vary based on experimental conditions and cell lines used. The data for Tubastatin A and Vorinostat are provided for comparative context of selectivity and potency.
Unraveling the Mechanisms: Signaling Pathways
The antitumor effects of these inhibitors are rooted in their ability to disrupt distinct, yet overlapping, signaling cascades crucial for prostate cancer cell viability.
Dual HDAC6/Hsp90 Inhibition Pathway
A dual inhibitor such as Compound 17 delivers a two-pronged attack. By inhibiting HDAC6, it induces the hyperacetylation of α-tubulin and, critically, of Hsp90 itself. Hyperacetylated Hsp90 has impaired chaperone function, leading to the degradation of its client proteins. Simultaneously, the direct inhibition of Hsp90's ATPase activity by the dual inhibitor further ensures the destabilization and subsequent degradation of key oncoproteins like the androgen receptor (AR), Akt, and others, ultimately triggering cell cycle arrest and apoptosis.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Searching for Novel HDAC6/Hsp90 Dual Inhibitors with Anti-Prostate Cancer Activity: In Silico Screening and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evalution of bifunctional inhibitors against Hsp90-HDAC6 interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dual HDAC/HSP90 Inhibitors: Hdac/hsp90-IN-3 and MPT0G449
For Researchers, Scientists, and Drug Development Professionals
The simultaneous inhibition of histone deacetylases (HDACs) and heat shock protein 90 (HSP90) has emerged as a promising strategy in cancer therapy. This approach, termed polypharmacology, aims to overcome the limitations of single-target agents, such as drug resistance. This guide provides a detailed comparison of two notable dual HDAC/HSP90 inhibitors: Hdac/hsp90-IN-3 and MPT0G449, presenting their performance based on available experimental data.
Introduction to Dual HDAC/HSP90 Inhibition
HDACs and HSP90 are crucial players in cancer cell survival and proliferation. HDACs are epigenetic modifiers that regulate the expression of various genes, including those involved in cell cycle and apoptosis. HSP90 is a molecular chaperone responsible for the stability and function of numerous oncogenic client proteins. The rationale for dual inhibition lies in the synergistic effects observed when both targets are inhibited, leading to enhanced anti-cancer activity.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and MPT0G449, providing a direct comparison of their inhibitory potency and cytotoxic effects.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) |
| This compound (Compound 17) | HDAC6 | 28[1] |
| HSP90 | 96 | |
| MPT0G449 (Compound 26) | Pan-HDAC | 360.82[2] |
| HSP90α | 77.21[2] |
Table 2: Anti-Proliferative Activity (IC50)
| Inhibitor | Cancer Cell Line | IC50 (µM) |
| MPT0G449 | HL-60 (Acute Promyelocytic Leukemia) | 0.19[2] |
| MOLT-4 (Acute Lymphoblastic Leukemia) | 0.11[2] | |
| This compound | Data not available in the searched literature. | - |
Mechanism of Action and Signaling Pathways
Dual inhibition of HDAC and HSP90 impacts multiple oncogenic signaling pathways. Inhibition of HDAC, particularly HDAC6, leads to the hyperacetylation of its substrates, including α-tubulin and cortactin, which can affect cell motility and protein trafficking.[3][4][5][6][7] More importantly, HDAC inhibition leads to the hyperacetylation of HSP90, which in turn destabilizes the HSP90 chaperone machinery. This results in the degradation of a wide range of HSP90 client proteins that are critical for cancer cell survival and proliferation.
Key signaling pathways downregulated by the dual inhibition of HDAC and HSP90 include:
-
PI3K/AKT/mTOR Pathway: Crucial for cell growth, proliferation, and survival.
-
JAK/STAT Pathway: Involved in inflammation, immunity, and cell growth.
-
RAF/MEK/ERK (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.
The degradation of key client proteins within these pathways, such as AKT, STAT3, and ERK, is a primary mechanism of the anti-cancer effects of these dual inhibitors.[8][9]
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide. For specific parameters, please refer to the cited literature.
In Vitro HDAC/HSP90 Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against HDAC and HSP90 enzymes.
General Protocol:
-
Recombinant human HDAC or HSP90α enzyme is incubated with a fluorescently labeled substrate and varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative activity of the inhibitors on cancer cell lines.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the inhibitor or a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Western Blot Analysis
Objective: To determine the effect of the inhibitors on the expression and post-translational modification of target proteins.
General Protocol:
-
Cancer cells are treated with the inhibitor at various concentrations and for different time points.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetyl-histone H3, HSP70, AKT, p-AKT).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel dual HDAC and HSP90 inhibitor, MPT0G449, downregulates oncogenic pathways in human acute leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. A novel dual HDAC and HSP90 inhibitor, MPT0G449, downregulates oncogenic pathways in human acute leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual HDAC/HSP90 Inhibition: A Promising Strategy to Combat Chemotherapy Cross-Resistance
For Immediate Release
Researchers and drug development professionals are increasingly focusing on the synergistic potential of dual-target inhibitors to overcome chemotherapy resistance, a major hurdle in cancer treatment. This guide provides a comparative analysis of the dual HDAC6/HSP90 inhibitor, referred to as Compound 17 (also known as Hdac/hsp90-IN-3), and its performance in cross-resistance studies with other chemotherapeutics. Due to the limited availability of public data on direct cross-resistance of Compound 17 with specific chemotherapeutics, this guide also incorporates data from a well-characterized selective HDAC6 inhibitor, ACY-241 (Citarinostat), to illustrate the therapeutic potential of this class of drugs in combination therapies.
Overcoming Resistance Through Dual Inhibition
The rationale for developing dual inhibitors of histone deacetylase (HDAC) and heat shock protein 90 (HSP90) stems from the intricate interplay between these two crucial cellular players in cancer progression and drug resistance.[1][2] Acquired resistance to HSP90 inhibitors can be mediated by altered HDAC expression, and conversely, HDAC inhibitors have been shown to resensitize resistant cancer cells to HSP90 inhibitors.[3] By simultaneously targeting both HDAC6 and HSP90, dual inhibitors aim to disrupt multiple oncogenic signaling pathways and overcome resistance mechanisms more effectively than single-agent therapies.[4][5]
Performance of Dual HDAC6/HSP90 Inhibitor: Compound 17
Compound 17 is a potent, orally active dual inhibitor of HDAC6 and HSP90 with IC50 values of 28 nM and 0.88 µM, respectively.[6] Preclinical studies have demonstrated its significant antiproliferative activity in various cancer cell lines, including prostate and colon cancer.[4][7]
Synergistic Effects in Combination Studies:
While specific cross-resistance data with conventional chemotherapeutics is emerging, initial studies highlight the marked synergistic effects of Compound 17 in combination therapies, which have been shown to outperform the co-administration of single-target HDAC6 and HSP90 inhibitors.[4] In colorectal cancer models, Compound 17 not only exhibited direct cytotoxicity but also demonstrated immunomodulatory effects by downregulating immune checkpoints like PD-L1 and IDO.[7][8]
ACY-241 (Citarinostat) as a Representative Selective HDAC6 Inhibitor
To further illustrate the potential of targeting HDAC6 in overcoming chemoresistance, this guide includes data on ACY-241 (Citarinostat), a selective HDAC6 inhibitor.
Table 1: Performance of ACY-241 (Citarinostat) in Combination with Paclitaxel
| Cell Line | Treatment | Effect | Reference |
| A2780 (Ovarian Cancer) | ACY-241 + Paclitaxel | Enhanced inhibition of proliferation and increased cell death | [9][10] |
| MDA-MB-231 (Breast Cancer) | ACY-241 + Paclitaxel | Synergistic increase in α-tubulin hyperacetylation | [9] |
| Multiple Solid Tumors (in vivo) | ACY-241 + Paclitaxel | Significantly suppressed tumor growth | [9] |
Signaling Pathways and Mechanisms of Action
The synergistic anti-cancer effect of dual HDAC/HSP90 inhibition is attributed to the simultaneous disruption of multiple critical signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of Dual Inhibitors of Histone Deacetylase 6 and Heat Shock Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rational design of synthetically tractable HDAC6/HSP90 dual inhibitors to destroy immune-suppressive tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design of synthetically tractable HDAC6/HSP90 dual inhibitors to destroy immune-suppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Dual Inhibition of HDAC6 and HSP90 with Paclitaxel: A Synergistic Approach in Cancer Therapy
A Comparison Guide for Researchers and Drug Development Professionals
The combination of targeted therapies with traditional cytotoxic agents holds significant promise in overcoming drug resistance and enhancing anti-tumor efficacy. This guide provides a comprehensive comparison of the synergistic effects observed when combining a dual histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90) inhibitor, exemplified by compounds like HDAC6/HSP90-IN-3, with the widely used chemotherapeutic agent, paclitaxel, in various cancer models.
Enhanced Anti-Cancer Efficacy through Synergistic Action
The dual inhibition of HDAC6 and Hsp90, in combination with paclitaxel, has demonstrated a potent synergistic anti-cancer effect. This synergy is attributed to the multi-faceted mechanism of action targeting key cellular processes involved in cancer cell proliferation, survival, and drug resistance. HDAC inhibitors, in general, have been shown to enhance the efficacy of paclitaxel. Preclinical studies support the therapeutic potential of combining histone deacetylase inhibitors (HDACi) with taxanes, with the efficacy of this combination being primarily ascribed to a cooperative effect on microtubule stabilization through tubulin acetylation.[1][2]
Specifically, the combination of the HDAC inhibitor Trichostatin A (TSA) and paclitaxel has been found to synergistically inhibit the proliferation of serous endometrial cancer cells and activate the apoptotic cascade.[3] This synergistic effect is not limited to a single HDAC inhibitor, as similar results have been observed with other novel HDACi like ST2782 and ST3595 in ovarian carcinoma cells.[1][2]
The role of Hsp90 in mediating multi-drug resistance is also a critical factor. Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins that are pivotal for cell growth and survival.[4] Inhibition of Hsp90 can sensitize cancer cells to paclitaxel-induced cytotoxicity.[5] For instance, silencing Hsp90 has been shown to increase the sensitivity of ovarian cancer cells to paclitaxel.[6]
Comparative Efficacy Data
The following tables summarize the quantitative data from representative studies, highlighting the synergistic effects of combining HDAC inhibitors with paclitaxel on cancer cell viability and apoptosis.
Table 1: Synergistic Inhibition of Cancer Cell Growth
| Cancer Cell Line | HDAC Inhibitor | Paclitaxel Concentration | HDACi Concentration | Combination Effect | Reference |
| Ark2 (Uterine Papillary Serous Carcinoma) | Trichostatin A (TSA) | 1.5 nmol/L | 25 nmol/L | >90% reduction in cell count (synergistic) | [3] |
| IGROV-1 (Ovarian Carcinoma, wild-type p53) | ST2782 | IC50 | IC50 | Synergistic inhibition of proliferation | [1][2] |
| IGROV-1 (Ovarian Carcinoma, wild-type p53) | ST3595 | IC50 | IC50 | Synergistic inhibition of proliferation | [1][2] |
| TOV-21G (Ovarian Cancer) | ACY-241 (Citarinostat) | Varies | Varies | Synergistically decreased cell growth and viability | [7][8] |
| TOV-21G (Ovarian Cancer) | A452 | Varies | Varies | Synergistically decreased cell growth and viability | [7][8] |
Table 2: Enhanced Apoptosis with Combination Therapy
| Cancer Cell Line | HDAC Inhibitor | Combination Treatment | Apoptotic Effect | Reference |
| Ark2, KLE, AN3 (Endometrial Cancer) | Trichostatin A (TSA) | Paclitaxel + TSA | Significant increase in cell apoptosis (synergistic in Ark2) | [3] |
| IGROV-1 (Ovarian Carcinoma, wild-type p53) | ST2782 or ST3595 | Paclitaxel + ST2782/ST3595 | Dramatic activation of apoptosis | [1][2] |
| TOV-21G (Ovarian Cancer) | ACY-241 or A452 | Paclitaxel + ACY-241/A452 | Increased portion of apoptotic cells and altered expression of pro- and anti-apoptotic markers | [7][8] |
Underlying Mechanisms of Synergy
The synergistic anti-tumor activity of the Hdac/Hsp90 inhibitor and paclitaxel combination stems from their complementary mechanisms of action that converge on critical cancer-associated pathways.
Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[9][10][11][12][13] HDAC inhibitors contribute to this by increasing the acetylation of α-tubulin, a component of microtubules, which further enhances microtubule stability.[3][14]
Furthermore, HDAC inhibitors can induce the expression of tumor suppressor genes that may have been silenced.[3] The combination of novel HDAC inhibitors with paclitaxel has been shown to have a synergistic effect in ovarian carcinoma cells with wild-type p53, suggesting a role for p53 in this synergy.[1][2]
The inhibition of Hsp90 plays a crucial role in overcoming drug resistance. Hsp90 client proteins include key players in cell signaling pathways that promote cell survival and proliferation, such as Akt and NF-κB.[4] By inhibiting Hsp90, the stability of these client proteins is compromised, leading to their degradation and a subsequent reduction in pro-survival signaling.[4] This is particularly relevant in paclitaxel-resistant cells, where Hsp90 inhibition can restore sensitivity to the drug.
Caption: Signaling pathway of this compound and paclitaxel synergy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound, paclitaxel, or their combination. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the indicated compounds for the specified time. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, acetylated tubulin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.
Caption: Experimental workflow for assessing synergy.
Conclusion and Future Directions
The combination of a dual Hdac/Hsp90 inhibitor with paclitaxel represents a promising therapeutic strategy for a range of cancers. The synergistic effects observed in preclinical models are underpinned by a multi-pronged attack on cancer cell proliferation, survival, and drug resistance mechanisms. The provided data and experimental protocols offer a solid foundation for further research in this area. Future studies should focus on optimizing dosing schedules, evaluating this combination in in vivo models, and identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach. The translation of these promising preclinical findings into clinical trials is a critical next step in realizing the full potential of this combination therapy. Several clinical trials are already underway to evaluate the combination of various HDAC inhibitors with paclitaxel in patients with advanced solid tumors, with some showing an acceptable safety profile and potential evidence of antitumor activity.[12]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 12. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
Evaluating the Therapeutic Index of Hdac/hsp90-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of dual-action inhibitors represents a promising frontier in cancer therapy, aiming to overcome the limitations of single-target agents. Hdac/hsp90-IN-3 (also known as Compound 17) is a novel small molecule designed to simultaneously inhibit histone deacetylase (HDAC) and heat shock protein 90 (Hsp90), two crucial targets in cancer cell proliferation and survival.[1][2] This guide provides a comparative evaluation of this compound, summarizing available experimental data and placing it in the context of other single and dual-target inhibitors.
Mechanism of Action: A Dual Approach to Combatting Cancer
The rationale for developing dual HDAC and Hsp90 inhibitors stems from the synergistic anti-cancer effects observed when these two pathways are targeted concurrently.[3] HDACs, particularly HDAC6, are responsible for the deacetylation of numerous proteins, including the molecular chaperone Hsp90.[4] Inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which in turn disrupts its chaperone function, leading to the degradation of its client proteins. Many of these client proteins are oncoproteins critical for tumor growth and survival.[5][6] By combining these two inhibitory activities in a single molecule, this compound aims to deliver a more potent and potentially less resistance-prone therapeutic effect.[3]
Figure 1. Signaling pathway of this compound.
Comparative In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against both its targets and significant anti-proliferative effects in cancer cell lines. The following table summarizes its in vitro performance in comparison to other relevant inhibitors.
| Compound | Target(s) | IC50 (HDAC6) | IC50 (Hsp90α) | Cell Line | GI50/IC50 (Antiproliferative) | Reference |
| This compound (Compound 17) | HDAC6/Hsp90 | 28 nM | 0.88 µM | PC3 (Prostate) | ~1-10 µM (GI50) | [1][2] |
| LNCaP (Prostate) | ~1-10 µM (GI50) | [2] | ||||
| DU145 (Prostate) | ~1-10 µM (GI50) | [2] | ||||
| MPT0G449 | HDAC/Hsp90 | 360.82 nM (pan-HDAC) | 77.21 nM | HL-60 (Leukemia) | 0.19 µM (IC50) | [7][8] |
| MOLT-4 (Leukemia) | 0.11 µM (IC50) | [7][8] | ||||
| CUDC-907 | PI3K/HDAC | - | - | WSU-DLCL2 (Lymphoma) | ~10-100 nM (IC50) | [9] |
| Vorinostat (SAHA) | pan-HDAC | - | - | Various | µM range | [10][11] |
| 17-AAG | Hsp90 | - | - | Various | nM to µM range | [12][13] |
In Vivo Therapeutic Index Evaluation: A Data Gap
A critical aspect of evaluating any therapeutic candidate is its therapeutic index (TI), the ratio of the toxic dose to the therapeutic dose. A wider therapeutic window indicates a safer drug. Unfortunately, to date, there is a lack of publicly available in vivo data on the toxicity (e.g., maximum tolerated dose [MTD] or lethal dose 50 [LD50]) and efficacy (e.g., effective dose in animal models) of this compound. This significant data gap prevents a direct calculation of its therapeutic index.
To provide a contextual framework, we can examine data from other dual-target and single-target inhibitors.
MPT0G449 (Dual HDAC/Hsp90 Inhibitor): In a xenograft model of human acute leukemia, MPT0G449 demonstrated significant tumor growth suppression.[7][8] While specific toxicity data to calculate a precise therapeutic index is not provided, the study reports notable antitumor activity in vivo, suggesting a potential therapeutic window.[7][8]
CUDC-907 (Dual PI3K/HDAC Inhibitor): Phase 1 clinical trials in patients with relapsed or refractory lymphoma and multiple myeloma have provided some insights into the safety and efficacy of CUDC-907.[14] The recommended Phase 2 dose was determined to be 60 mg once daily on a 5 days "on" and 2 days "off" schedule.[15] The most common drug-related adverse events were low-grade diarrhea, fatigue, and nausea, with dose-limiting toxicities including diarrhea and hyperglycemia.[15] Objective responses were observed, indicating a therapeutic window in humans.[14]
Single-Target Inhibitors:
-
Vorinostat (HDAC Inhibitor): Approved for the treatment of cutaneous T-cell lymphoma, its therapeutic use is established, implying an acceptable therapeutic index in this context.[11][16]
-
17-AAG (Hsp90 Inhibitor): While showing preclinical efficacy, its clinical development has been hampered by factors including low water solubility and hepatotoxicity, suggesting a narrower therapeutic window.[12][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound.
In Vitro HDAC and Hsp90 Inhibition Assays
Figure 2. Workflow for in vitro inhibition assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its targets.
-
HDAC Inhibition Assay: Recombinant human HDAC6 enzyme is incubated with varying concentrations of the inhibitor. A fluorogenic HDAC substrate is then added, and the enzymatic reaction is allowed to proceed. The fluorescence, which is proportional to the deacetylase activity, is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
Hsp90 Inhibition Assay: The inhibitory effect on Hsp90 is typically assessed by measuring the inhibition of its ATPase activity. Recombinant human Hsp90α is incubated with the inhibitor and ATP. The amount of ADP produced, which is directly proportional to the ATPase activity, is quantified using a commercially available assay kit. The IC50 value is then determined.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., PC3, LNCaP, DU145) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
GI50 Calculation: The GI50 value is calculated from the dose-response curve of cell viability versus inhibitor concentration.
In Vivo Xenograft Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Dual Inhibitors of Histone Deacetylase 6 and Heat Shock Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6-mediated Hsp90 deacetylation reduces aggregation and toxicity of the protein alpha-synuclein by regulating chaperone-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel dual HDAC and HSP90 inhibitor, MPT0G449, downregulates oncogenic pathways in human acute leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel dual HDAC and HSP90 inhibitor, MPT0G449, downregulates oncogenic pathways in human acute leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vorinostat - Wikipedia [en.wikipedia.org]
- 12. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. worthington-biochem.com [worthington-biochem.com]
- 14. Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. curis.com [curis.com]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Hdac/hsp90-IN-3 and SAHA in Prostate Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the dual HDAC/Hsp90 inhibitor, Hdac/hsp90-IN-3 (also known as Compound 17), and the pan-HDAC inhibitor, SAHA (Vorinostat). This analysis is based on publicly available experimental data, focusing on their activity in prostate cancer cell lines.
Introduction
The inhibition of histone deacetylases (HDACs) and heat shock protein 90 (Hsp90) represents a promising therapeutic strategy in oncology. SAHA (Vorinostat) is an established pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma. This compound is a novel compound designed to simultaneously inhibit both HDAC, specifically HDAC6, and Hsp90. This guide presents a comparative overview of their in vitro performance to aid in the evaluation of their potential as anticancer agents.
Data Presentation
Inhibitory Activity
| Compound | Target | IC50 | Reference |
| This compound (Compound 17) | HDAC6 | 28 nM | [1] |
| Hsp90 | 0.88 µM | [2] | |
| SAHA (Vorinostat) | HDAC1 | 10 nM | |
| HDAC3 | 20 nM | ||
| Pan-HDAC (in various assays) | 10-50 nM |
Antiproliferative Activity in Prostate Cancer Cell Lines (GI50)
| Cell Line | This compound (Compound 17) | SAHA (Vorinostat) |
| LNCaP | Low micromolar | Suppressed growth at 2.5-7.5 µM[3] |
| PC3 | Low micromolar | Suppressed growth at 2.5-7.5 µM[3] |
| DU145 | Low micromolar | Decreased cell viability by ~55% at 4 µM (48h) |
Note: A direct comparison of GI50 values is challenging due to variations in experimental conditions across different studies. The data for SAHA is presented as effective concentrations from various sources.
Mechanism of Action and Cellular Effects
This compound (Compound 17)
This compound is a dual inhibitor that demonstrates potent and selective inhibition of HDAC6 and Hsp90. In prostate cancer cells, it has been shown to exhibit significant antiproliferative activity.[1] Western blot analysis in prostate cancer cell lines treated with Compound 17 showed a strong inhibition of HDAC6 activity and a concomitant induction of Hsp70, a marker of Hsp90 inhibition.[1] Furthermore, studies on 3D spheroids of prostate cancer cells revealed that Compound 17 has marked anticancer activity.[1]
SAHA (Vorinostat)
SAHA is a pan-HDAC inhibitor that affects multiple HDAC isoforms. In prostate cancer cell lines, SAHA has been demonstrated to suppress cell growth and induce apoptosis.[3] Mechanistic studies have shown that SAHA can induce cell cycle arrest at the G2/M phase and promote apoptosis through the modulation of the Akt/FOXO3a signaling pathway. Treatment with SAHA leads to a dose-dependent increase in apoptotic cells in DU145 and PC-3 prostate cancer cell lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of SAHA-induced Apoptosis in Prostate Cancer Cells
Caption: SAHA-induced apoptosis pathway in prostate cancer cells.
Experimental Workflow for In Vitro Inhibitor Comparison
Caption: General workflow for comparing inhibitors in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (LNCaP, PC3, DU145) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound or SAHA. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are seeded in multi-well plates and treated with different concentrations of this compound or SAHA for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
Western Blot Analysis
-
Protein Extraction: Following treatment with the inhibitors, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated tubulin, Hsp70, cleaved PARP, caspases).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression.
Conclusion
This guide provides a comparative overview of this compound and SAHA based on available in vitro data in prostate cancer cell lines. This compound demonstrates potent dual inhibitory activity against HDAC6 and Hsp90, translating to significant antiproliferative effects. SAHA, a broader HDAC inhibitor, also effectively inhibits prostate cancer cell growth and induces apoptosis through established signaling pathways. The choice between a dual-target inhibitor and a pan-HDAC inhibitor will depend on the specific research or therapeutic context. Further head-to-head studies under identical experimental conditions are warranted for a more definitive comparison of their potency and efficacy.
References
Comparative Guide to Hdac/hsp90-IN-3 and its Impact on T-regulatory Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual histone deacetylase (HDAC) and heat shock protein 90 (Hsp90) inhibitor, Hdac/hsp90-IN-3, with individual HDAC and Hsp90 inhibitors. The focus is on their respective impacts on the function of T-regulatory cells (Tregs), crucial mediators of immune suppression. This document summarizes key experimental data, outlines detailed methodologies for reproducing the cited experiments, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
T-regulatory cells are essential for maintaining immune homeostasis and preventing autoimmunity. Their function is tightly regulated by post-translational modifications, including acetylation, which is controlled by HDACs. Hsp90, a molecular chaperone, is also critical for the stability and function of key Treg-associated proteins. While inhibition of either HDAC6 or Hsp90 has been shown to enhance the suppressive capacity of Tregs, this guide highlights a crucial finding regarding the dual inhibitor, this compound (also referred to as compound 17). Contrary to the effects of single-target inhibitors, this dual inhibitor has been reported to decrease transforming growth factor-beta (TGF-β) secretion, leading to a systemic reduction of immunosuppressive Tregs[1]. This suggests a complex interplay between these two targets and underscores the importance of empirical testing for dual-inhibition strategies in Treg modulation.
Data Presentation: Comparative Performance of Inhibitors
The following table summarizes the available quantitative data for this compound and representative single-target inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Inhibitor | Target(s) | Potency (IC50) | Reported Effect on Treg Function | Key Cytokine Modulation |
| This compound (Compound 17) | HDAC6 & Hsp90 | HDAC6: 28 nMHsp90: 0.88 µM[1][2] | Systemic reduction of Tregs[1] | Decreased TGF-β secretion[1] |
| Tubastatin A | HDAC6 | >1,000-fold selective for HDAC6 over most other HDACs[3] | Enhances Treg suppressive function in vitro[3][4] | Increased IL-10 expression[3] |
| 17-AAG (Tanespimycin) | Hsp90 | Not specified for Tregs in the provided results | Enhances Treg suppressive function in vitro[3] | Not specified for Tregs in the provided results |
| Pan-HDAC Inhibitors (e.g., Vorinostat, TSA) | Multiple HDACs | Varies by inhibitor and HDAC isoform | Generally enhances Treg production and suppressive function[3][5] | Not consistently reported for specific cytokines |
| Class I HDAC Inhibitors (e.g., Entinostat) | Class I HDACs (HDAC1, 2, 3) | IC50 for HDAC1-3 in the low µM range[6] | Suppresses Treg function by downregulating Foxp3[5][7] | Not specified for Tregs in the provided results |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methods used for assessment, the following diagrams are provided.
Signaling Pathway of HDAC6 and Hsp90 in T-regulatory Cells
Caption: HDAC6 deacetylates Hsp90, maintaining its chaperone activity for client proteins like STAT3. Inhibition of HDAC6 or Hsp90 can modulate Treg function.
Experimental Workflow for Assessing Inhibitor Impact on Treg Function
Caption: A typical workflow for evaluating the effect of inhibitors on Treg suppressive function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro T-regulatory Cell Suppression Assay
This assay measures the ability of Tregs to suppress the proliferation of responder T cells (Tresp).
Materials:
-
CD4+CD25+ Regulatory T Cell Isolation Kit
-
Responder T cells (CD4+CD25-)
-
T-regulatory cells (CD4+CD25+)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 T-cell activator beads
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate Tregs and Tresp from peripheral blood mononuclear cells (PBMCs) using a Treg isolation kit according to the manufacturer's instructions.
-
Label the Tresp population with CFSE. Resuspend Tresp cells at 1x10^6 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete medium. Wash the cells twice.
-
Plate the CFSE-labeled Tresp cells at a constant number (e.g., 5x10^4 cells/well) in a 96-well round-bottom plate.
-
Add Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp ratios). Include a control with no Tregs.
-
Add the test compounds (this compound, Tubastatin A, 17-AAG) at desired concentrations. Include a vehicle control.
-
Add anti-CD3/CD28 beads to stimulate T cell proliferation.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, harvest the cells and analyze by flow cytometry. Gate on the Tresp cell population and measure the dilution of the CFSE signal, which is indicative of cell proliferation.
-
Calculate the percentage of suppression for each condition relative to the proliferation of Tresp cells alone.
Flow Cytometry for Treg Markers (Foxp3 and CD25)
This protocol allows for the identification and quantification of Tregs based on the expression of the surface marker CD25 and the intracellular transcription factor Foxp3.
Materials:
-
Harvested cells from the suppression assay or other experimental conditions
-
Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3
-
Foxp3/Transcription Factor Staining Buffer Set
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Perform surface staining by incubating the cells with anti-CD4 and anti-CD25 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol. This step is crucial for allowing the anti-Foxp3 antibody to access its intracellular target.
-
Perform intracellular staining by incubating the cells with the anti-Foxp3 antibody for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD4+ T cell population and then quantifying the percentage of CD25+Foxp3+ cells.
Measurement of IL-10 and TGF-β Secretion
This protocol outlines the measurement of key Treg-secreted cytokines from the supernatant of cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatant collected from the in vitro suppression assay or other cell cultures
-
IL-10 ELISA kit
-
TGF-β ELISA kit (note: TGF-β is often secreted in a latent form and may require an activation step, such as acidification, prior to measurement)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
At the end of the cell culture period, centrifuge the plates/tubes and carefully collect the supernatant, avoiding disturbance of the cell pellet.
-
Store the supernatant at -80°C until ready for analysis.
-
Perform the ELISA for IL-10 and TGF-β according to the manufacturer's instructions provided with the respective kits. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the culture supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Conclusion
The available evidence suggests that while individual inhibition of HDAC6 or Hsp90 can potentiate the immunosuppressive function of T-regulatory cells, the dual inhibitor this compound may have a contrary effect, leading to a reduction in Treg numbers and their key effector cytokine, TGF-β. This highlights the nuanced and context-dependent outcomes of targeting multiple nodes within a signaling network. For researchers and drug developers, these findings emphasize the necessity of empirical validation for multi-targeted compounds and suggest that this compound might be more suitable for therapeutic strategies where a reduction in Treg-mediated suppression is desired, such as in cancer immunotherapy. Further research is warranted to fully elucidate the molecular mechanisms underlying the differential effects of single versus dual inhibition of HDAC6 and Hsp90 on Treg biology.
References
- 1. Rational design of synthetically tractable HDAC6/HSP90 dual inhibitors to destroy immune-suppressive tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Etinostat blocks Treg activity via FOXP3 suppression | Cancer Biology [blogs.shu.edu]
- 6. Histone/protein deacetylase inhibitor therapy for enhancement of Foxp3+ T-regulatory cell function post-transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class I histone deacetylase inhibition is a novel mechanism to target regulatory T cells in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Hdac/hsp90-IN-3
Essential protocols for the safe handling, use, and disposal of the dual inhibitor Hdac/hsp90-IN-3, a potent compound utilized in cancer research, are outlined below to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Researchers and drug development professionals handling this compound, an orally active dual histone deacetylase (HDAC) and heat shock protein 90 (Hsp90) inhibitor, must adhere to stringent safety protocols due to its potential biological activity.[1][2] While a specific safety data sheet (SDS) for this compound is available from suppliers, general principles for handling potent powder compounds provide a framework for safe laboratory practices.[3][4][5][6] This guide synthesizes critical safety information, offering a clear, step-by-step approach to minimize exposure risk and ensure proper disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary focus of a comprehensive safety program for potent compounds is to ensure employee safety through effective process containment, which includes the diligent use of personal protective equipment (PPE). The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemotherapy-tested gloves (ASTM D6978). If work gloves are used, they should be worn over chemotherapy gloves.[7][8] - If packaging is damaged or not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[7] |
| Weighing and Aliquoting (as a powder) | - Double chemotherapy-tested gloves. - Disposable, back-closing, impermeable gown with closed cuffs.[7] - Hair and shoe covers. - Eye and face protection (safety glasses with side shields or a face shield).[9][10] - NIOSH-approved respirator (e.g., N95 or higher) to prevent inhalation of airborne particles.[8] |
| Compounding and Handling Solutions | - Chemotherapy-tested gloves. - Impermeable gown. - Eye protection. |
| Waste Disposal | - Double chemotherapy-tested gloves. - Impermeable gown. |
| Spill Cleanup | - Full PPE as for weighing, including respiratory protection. - A spill kit should be readily accessible.[7] |
Personnel must be thoroughly trained on the proper donning and doffing of PPE to prevent contamination.[7]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan is crucial for minimizing the risk of exposure to this compound. All handling of the powdered form of this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before starting, ensure all necessary PPE is correctly donned.
-
Use a dedicated set of utensils (spatulas, weigh boats) for this compound.
-
Carefully weigh the desired amount of the powdered compound. Avoid creating dust.
-
For dissolution, add the solvent to the vessel containing the powder slowly to avoid splashing.
2. Experimental Use:
-
When handling solutions of this compound, wear appropriate PPE as outlined in the table.
-
All procedures should be conducted in a manner that minimizes the generation of aerosols.
-
Clearly label all containers with the compound name, concentration, and hazard information.
3. Decontamination:
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
Use a suitable deactivating agent or a robust cleaning procedure as recommended by your institution's safety office.
The following diagram illustrates the standard workflow for handling this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, gowns) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures. The analytical process should be designed to reduce not only the potential exposure of workers but also any impact on the environment, as well as guaranteeing the safe handling of any waste.[11]
References
- 1. HDAC6/HSP90-IN-3 by MedChem Express, Cat. No. HY-175467-1ST | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 2. medchemexpress.com [medchemexpress.com]
- 3. flowsciences.com [flowsciences.com]
- 4. escopharma.com [escopharma.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. gerpac.eu [gerpac.eu]
- 9. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 10. Shopping [cancerdiagnostics.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
